molecular formula C5H3NO4S B1314825 Isothiazole-4,5-dicarboxylic acid CAS No. 66882-70-0

Isothiazole-4,5-dicarboxylic acid

Cat. No.: B1314825
CAS No.: 66882-70-0
M. Wt: 173.15 g/mol
InChI Key: OUXPIMUWLUOQEU-UHFFFAOYSA-N
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Description

Isothiazole-4,5-dicarboxylic acid is a useful research compound. Its molecular formula is C5H3NO4S and its molecular weight is 173.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isothiazole-4,5-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isothiazole-4,5-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazole-4,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO4S/c7-4(8)2-1-6-11-3(2)5(9)10/h1H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXPIMUWLUOQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474747
Record name isothiazole-4,5-dicarboxylic acid
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Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66882-70-0
Record name isothiazole-4,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"isothiazole-4,5-dicarboxylic acid chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Isothiazole-4,5-dicarboxylic Acid: Properties, Synthesis, and Applications

Introduction: The Isothiazole Core in Modern Chemistry

Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in contemporary chemical and pharmaceutical sciences.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the development of a wide array of functional molecules. Isothiazole-4,5-dicarboxylic acid, the subject of this guide, is a particularly valuable derivative, featuring two carboxylic acid groups that serve as versatile handles for synthetic elaboration. These reactive sites allow for the construction of complex molecular architectures, leading to compounds with significant biological activity and utility in materials science.[2][3] The isothiazole ring system is found in numerous commercial products, including agrochemicals and pharmaceuticals, underscoring its importance.[2][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of isothiazole-4,5-dicarboxylic acid for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

Isothiazole-4,5-dicarboxylic acid is characterized by a planar, aromatic isothiazole ring substituted with two carboxyl groups at the C4 and C5 positions. This substitution pattern significantly influences the molecule's electronic distribution and chemical reactivity.

Caption: Molecular structure of Isothiazole-4,5-dicarboxylic acid.

Table 1: Physicochemical Properties of Isothiazole-4,5-dicarboxylic Acid and Related Compounds

PropertyValueSource
IUPAC Name 1,2-thiazole-4,5-dicarboxylic acidN/A
Molecular Formula C₅H₃NO₄SN/A
Molecular Weight 173.15 g/mol N/A
Appearance Solid (predicted)N/A
Solubility Limited in common organic solvents; enhanced in DMSO (predicted for related structures)[5]
Melting Point 162 °C (for Isothiazole-4-carboxylic acid)

Synthesis of the Isothiazole-4,5-dicarboxylic Acid Scaffold

The synthesis of the isothiazole ring can be achieved through various strategies, including intramolecular cyclizations and multicomponent reactions.[2][6] A historically significant, albeit low-yield, method involved the oxidative degradation of 5-amino-1,2-benzoisothiazole.[1][7]

A more modern and versatile approach for constructing the 4,5-disubstituted isothiazole core is through a [3+2] cycloaddition reaction. Specifically, the 1,3-dipolar cycloaddition of a nitrile sulfide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), provides a direct route to the corresponding isothiazole-4,5-dicarboxylate ester.[8] This precursor can then be readily hydrolyzed to the target diacid. This method is advantageous as it builds the core structure and installs the required functional groups in a single, atom-economical step.

Synthesis_Workflow start 1,3,4-Oxathiazol-2-one (Nitrile Sulfide Precursor) intermediate Dimethyl Isothiazole- 4,5-dicarboxylate start->intermediate Thermolysis (Δ) - CO₂ dmado Dimethyl Acetylenedicarboxylate (DMAD) dmado->intermediate [3+2] Cycloaddition final Isothiazole-4,5- dicarboxylic Acid intermediate->final Acid or Base Hydrolysis (H₂O)

Caption: General workflow for the synthesis of isothiazole-4,5-dicarboxylic acid.

Experimental Protocol: Synthesis via Cycloaddition and Hydrolysis

This two-step protocol outlines the synthesis of the diester precursor followed by its hydrolysis.

Step 1: Synthesis of Dimethyl Isothiazole-4,5-dicarboxylate

  • Rationale: This step utilizes the thermal decomposition of a 1,3,4-oxathiazol-2-one to generate a reactive nitrile sulfide intermediate in situ. This intermediate is immediately trapped by DMAD in a cycloaddition reaction to form the stable isothiazole ring.[8]

  • Procedure:

    • To a solution of dimethyl acetylenedicarboxylate (DMAD, 1.0 eq) in an inert, high-boiling solvent (e.g., xylene or 1,2-dichlorobenzene), add the 5-substituted-1,3,4-oxathiazol-2-one (1.1 eq).

    • Heat the reaction mixture to reflux (typically 140-180 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS, observing the consumption of starting materials and the evolution of CO₂ gas. The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure dimethyl isothiazole-4,5-dicarboxylate.

Step 2: Hydrolysis to Isothiazole-4,5-dicarboxylic Acid

  • Rationale: Standard ester hydrolysis under acidic or basic conditions cleaves the methyl esters to reveal the dicarboxylic acid. Acidic hydrolysis is often preferred for ease of product isolation.[9]

  • Procedure:

    • Dissolve the dimethyl isothiazole-4,5-dicarboxylate (1.0 eq) in a mixture of aqueous hydrochloric acid (e.g., 6 M HCl) and a co-solvent like dioxane or acetic acid to ensure solubility.

    • Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting diester is fully consumed.

    • Cool the reaction mixture in an ice bath. The dicarboxylic acid product, being less soluble in the acidic aqueous medium, should precipitate.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove residual acid and salts.

    • Dry the product under vacuum to yield isothiazole-4,5-dicarboxylic acid.

Chemical Reactivity

The chemical reactivity of isothiazole-4,5-dicarboxylic acid is dominated by the two carboxyl groups, which serve as primary sites for derivatization. The aromatic isothiazole ring is relatively stable but its reactivity towards electrophilic substitution is significantly reduced by the electron-withdrawing nature of the adjacent carboxyl groups.

Reactivity_Diagram start Isothiazole-4,5- dicarboxylic Acid amide Isothiazole-4,5-dicarboxamide Derivative start->amide Amine (R-NH₂) Coupling Agent (e.g., EDC) ester Isothiazole-4,5-dicarboxylate Ester Derivative start->ester Alcohol (R-OH) Acid Catalyst (e.g., H₂SO₄) anhydride Cyclic Anhydride (Intramolecular) start->anhydride Dehydrating Agent (e.g., Ac₂O), Heat

Caption: Key reactions of isothiazole-4,5-dicarboxylic acid.

  • Esterification and Amidation: The carboxylic acid groups readily undergo classic condensation reactions. Esterification with alcohols under acidic catalysis (e.g., Fischer esterification) or amidation with amines using coupling agents (e.g., EDC, DCC) are high-yielding transformations.[3][5] These reactions are fundamental for modulating the molecule's lipophilicity and biological activity, making them crucial in drug discovery programs.

  • Decarboxylation: While the aromatic ring provides stability, thermal decarboxylation can occur at high temperatures, leading to the formation of isothiazole-4-carboxylic acid or unsubstituted isothiazole. This reaction is generally less controlled and not a primary synthetic route.[5]

  • Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acids to the more reactive acid chlorides, which are excellent precursors for a wider variety of esters and amides.

Spectroscopic Properties

  • ¹H NMR Spectroscopy:

    • Ring Proton (H-3): The lone proton on the isothiazole ring is expected to appear as a singlet in the downfield aromatic region, likely between δ 8.5 and 9.0 ppm. This significant deshielding is due to the aromatic ring current and the influence of the adjacent nitrogen atom. The parent isothiazole shows protons in the 7.2-8.7 ppm range.[10]

    • Carboxylic Acid Protons (-COOH): The two acidic protons will appear as a very broad singlet, significantly downfield, typically in the δ 10-13 ppm region. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[11]

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons (-C=O): The carbons of the two carboxylic acid groups are expected in the δ 160-180 ppm range.[11]

    • Ring Carbons (C-3, C-4, C-5): The aromatic carbons of the isothiazole ring will appear between δ 120-160 ppm. The carbons directly attached to the carboxyl groups (C-4 and C-5) will be the most downfield within this range.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11]

    • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl stretch of the carboxylic acid.

    • C=N Stretch: A medium intensity band around 1500-1600 cm⁻¹ corresponding to the C=N stretching of the isothiazole ring.

Applications in Research and Development

The isothiazole scaffold is a cornerstone of many biologically active compounds, and isothiazole-4,5-dicarboxylic acid serves as an ideal starting point for creating diverse chemical libraries.

  • Pharmaceutical and Drug Discovery: Derivatives of isothiazole carboxylic acids have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[2][12] The ability to easily synthesize amide and ester libraries from the dicarboxylic acid allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.[3]

  • Agrochemicals: Chlorinated derivatives of isothiazole carboxylic acids are precursors to potent fungicides, such as isotianil.[4] The dicarboxylic acid core can be used to develop new agrochemicals with novel modes of action.

  • Materials Science and Coordination Chemistry: The nitrogen and sulfur atoms of the isothiazole ring, along with the carboxylate oxygens, can act as coordination sites for metal ions. This makes the molecule a valuable ligand for creating metal-organic frameworks (MOFs) or homogeneous catalysts. Palladium complexes of isothiazole derivatives, for instance, have been shown to be effective catalysts in cross-coupling reactions.[4]

References

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1143. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Available from: [Link]

  • Potselueva, M. M., et al. (2018). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of General Chemistry, 88(8), 1729–1735. Available from: [Link]

  • Kollonitsch, J. (1966). Processes for preparing thiazole carboxylic acids. U.S. Patent 3,274,207.
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4458. Available from: [Link]

  • Zavarzin, I. V., & Krayushkin, M. M. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(11), 937–964. Available from: [Link]

  • Regiec, A., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 53(5), 355-364. Available from: [Link]

  • Georg Thieme Verlag. (2001). Product Class 15: Isothiazoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Available from: [Link]

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. Available from: [Link]

  • Singh, R., & Kaur, A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(3). Available from: [Link]

  • Dehaen, W., & Matuszczak, B. (2016). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 6, 97974-97992. Available from: [Link]

  • Fokin, V. V., & Sharpless, K. B. (2002). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. Organic Letters, 4(19), 3281-3283. Available from: [Link]

  • Incerti, M., et al. (2008). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-9. Available from: [Link]

  • Niner Commons. (2016). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Available from: [Link]

  • Tussupbayev, S., et al. (2020). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 25(22), 5462. Available from: [Link]

  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide. Available from: [Link]

  • Farghaly, T. A., et al. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Journal of Molecular Structure, 1282, 135189. Available from: [Link]

  • Heo, Y., et al. (2021). Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L. Molecules, 27(1), 2. Available from: [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Available from: [Link]

  • LibreTexts Chemistry. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Isothiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Isothiazole derivatives are known for a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The dicarboxylic acid functionalization at the 4 and 5 positions of the isothiazole ring introduces unique electronic and steric properties, making its detailed structural elucidation crucial for understanding its chemical reactivity and potential applications.

Predicted Spectroscopic Data Summary

The following table summarizes the expected key spectroscopic data for isothiazole-4,5-dicarboxylic acid based on its chemical structure and established spectroscopic principles for its constituent functional groups.

Spectroscopic Technique Expected Key Features
¹H NMR ~10.0-13.0 ppm (broad singlet, 2H, -COOH), ~8.5-9.0 ppm (singlet, 1H, isothiazole H-3)
¹³C NMR ~160-170 ppm (C=O, carboxylic acids), ~150-160 ppm (isothiazole C-3), ~130-140 ppm (isothiazole C-4 and C-5)
FT-IR (ATR) 2500-3300 cm⁻¹ (broad, O-H stretch), 1680-1710 cm⁻¹ (strong, C=O stretch), 1500-1600 cm⁻¹ (C=N stretch), 1200-1300 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 173.15, fragmentation patterns corresponding to losses of CO₂, H₂O, and cleavage of the isothiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For isothiazole-4,5-dicarboxylic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of isothiazole-4,5-dicarboxylic acid is expected to be relatively simple, dominated by two key signals.

  • Carboxylic Acid Protons (-COOH): Due to strong hydrogen bonding and the deshielding effect of the adjacent carbonyl group, the two carboxylic acid protons are expected to appear as a broad singlet in the downfield region of 10.0-13.0 ppm .[2][3][4][5] This broadness is a characteristic feature of acidic protons that undergo rapid chemical exchange. The integration of this signal should correspond to two protons. To confirm this assignment, a D₂O exchange experiment can be performed; the addition of a drop of deuterium oxide to the NMR sample will result in the disappearance of this signal due to the exchange of the acidic protons with deuterium.[2][6]

  • Isothiazole Ring Proton (H-3): The isothiazole ring possesses a single proton at the 3-position. This proton is attached to a carbon adjacent to both a nitrogen and a sulfur atom in an aromatic system, leading to significant deshielding. Consequently, a sharp singlet is anticipated in the region of 8.5-9.0 ppm , with an integration value of one proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments and their electronic nature.

  • Carbonyl Carbons (-COOH): The two carbonyl carbons of the dicarboxylic acid groups are expected to be the most downfield signals, appearing in the range of 160-170 ppm .[2][3] Their precise chemical shift will be influenced by the electronic effects of the isothiazole ring.

  • Isothiazole Ring Carbons:

    • C-3: This carbon, bonded to the lone proton, is expected to resonate between 150-160 ppm .

    • C-4 and C-5: These two carbons, each bearing a carboxylic acid group, are predicted to have chemical shifts in the range of 130-140 ppm . The slight difference in their electronic environment may result in two distinct signals.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of isothiazole-4,5-dicarboxylic acid is presented below.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of isothiazole-4,5-dicarboxylic acid B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Add a small amount of TMS (internal standard) B->C D Transfer solution to a 5 mm NMR tube C->D E Insert NMR tube into the spectrometer D->E F Lock, tune, and shim the instrument E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Apply Fourier transform H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts using TMS (0 ppm) J->K L Integrate ¹H signals and pick peaks for both spectra K->L

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of solid isothiazole-4,5-dicarboxylic acid.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents like CDCl₃). The typical volume is 0.5-0.7 mL.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the instrument to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline correction to ensure accurate signal representation.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For isothiazole-4,5-dicarboxylic acid, the spectrum will be characterized by the vibrations of the carboxylic acid groups and the isothiazole ring.

  • O-H Stretch: The most prominent feature will be a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ , corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers.[2][3][5]

  • C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is expected for the C=O stretching vibration of the carboxylic acid groups.[3][5][7] The conjugation with the isothiazole ring may shift this band to a slightly lower wavenumber.

  • C=N Stretch: The C=N stretching vibration of the isothiazole ring is anticipated to appear in the 1500-1600 cm⁻¹ region.[7]

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid groups will likely produce a medium to strong band in the 1200-1300 cm⁻¹ range.[5]

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

Diagram of the FT-IR (ATR) Experimental Workflow

FTIR_ATR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis A Ensure the ATR crystal is clean B Collect a background spectrum of the empty ATR crystal A->B C Place a small amount of solid isothiazole-4,5-dicarboxylic acid on the ATR crystal B->C D Apply pressure with the anvil to ensure good contact C->D E Collect the sample spectrum D->E F Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) E->F G Analyze the spectrum: identify and label key peaks F->G

Caption: Workflow for FT-IR (ATR) spectroscopic analysis.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a soft cloth dampened with a suitable solvent like isopropanol and allow it to dry completely.

    • Collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Analysis:

    • Place a small amount of the solid isothiazole-4,5-dicarboxylic acid onto the center of the ATR crystal.[8]

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal.[8]

    • Collect the infrared spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis and Cleanup:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands.

    • After the measurement, clean the ATR crystal and anvil thoroughly.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure. Electron Ionization (EI) is a suitable technique for this relatively small and potentially volatile compound.[9][10][11][12]

  • Molecular Ion (M⁺): The molecular formula of isothiazole-4,5-dicarboxylic acid is C₅H₃NO₄S, which corresponds to a molecular weight of 173.15 g/mol .[13] The mass spectrum should exhibit a molecular ion peak at m/z = 173.

  • Fragmentation Pattern: EI is a "hard" ionization technique that causes significant fragmentation.[10] Expected fragmentation pathways include:

    • Loss of a hydroxyl radical (-OH) to give a peak at m/z = 156.

    • Loss of a carboxyl group (-COOH) to give a peak at m/z = 128.

    • Loss of carbon dioxide (-CO₂) to give a peak at m/z = 129.

    • Subsequent losses of another CO₂ molecule or other fragments from the ring structure.

Experimental Protocol for Mass Spectrometry (EI)

Diagram of the Mass Spectrometry (EI) Workflow

MS_EI_Workflow cluster_prep Sample Introduction cluster_analysis Ionization and Analysis cluster_data Data Interpretation A Introduce a small amount of sample into the ion source via a direct insertion probe or GC inlet B Heat the probe to volatilize the sample into the gas phase A->B C Bombard the gaseous molecules with high-energy electrons (~70 eV) B->C D Accelerate the resulting ions into the mass analyzer C->D E Separate ions based on their mass-to-charge (m/z) ratio D->E F Detect the ions E->F G Generate the mass spectrum (relative abundance vs. m/z) F->G H Identify the molecular ion peak G->H I Analyze the fragmentation pattern to confirm the structure H->I

Caption: Workflow for Mass Spectrometry (EI) analysis.

  • Sample Introduction:

    • A small amount of the sample is introduced into the high-vacuum environment of the mass spectrometer, typically using a direct insertion probe.

    • The probe is heated to volatilize the sample.

  • Ionization and Analysis:

    • In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14]

    • The positively charged ions are then accelerated into the mass analyzer.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge (m/z) ratio.

    • The separated ions are detected, and their abundance is recorded.

  • Data Interpretation:

    • A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • The molecular ion peak is identified to confirm the molecular weight.

    • The fragmentation pattern is analyzed to provide further structural confirmation.

Conclusion

The spectroscopic characterization of isothiazole-4,5-dicarboxylic acid relies on a combination of NMR, FT-IR, and mass spectrometry. While direct experimental data is not widely published, a thorough understanding of the spectroscopic properties of its constituent functional groups and the isothiazole heterocycle allows for reliable prediction of its spectral features. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently acquire and interpret the spectroscopic data for this compound and its derivatives, thereby facilitating further research and development in their respective fields.

References

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Kuş, M. (2020). Conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Eskişehir Technical University Journal of Science and Technology A–Applied Sciences and Engineering, 21(1), 62-71. [Link]

  • Gulea, A., & Buruiana, E. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 24(15), 2788. [Link]

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An In-Depth Technical Guide to the Infrared Spectrum of Isothiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of isothiazole-4,5-dicarboxylic acid, a key heterocyclic compound with significant implications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, enabling researchers, scientists, and drug development professionals to interpret and predict the vibrational behavior of this molecule and its derivatives. We will delve into the theoretical underpinnings of its IR spectrum, present a detailed band-by-band analysis, provide a robust experimental protocol for data acquisition, and explore the power of computational methods in spectral prediction.

The Significance of Isothiazole-4,5-dicarboxylic Acid

The isothiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Isothiazole derivatives have demonstrated a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Isothiazole-4,5-dicarboxylic acid, in particular, serves as a crucial synthetic intermediate for accessing a variety of functionalized isothiazoles. Its historical significance is underscored by its role in the first synthesis of the parent isothiazole ring through decarboxylation.[2] A thorough understanding of its spectroscopic properties is therefore essential for reaction monitoring, quality control, and the rational design of new isothiazole-based molecules.

Theoretical Framework: Vibrational Modes of a Heterocyclic Dicarboxylic Acid

The infrared spectrum of isothiazole-4,5-dicarboxylic acid is a composite of the vibrational modes of its constituent functional groups: the isothiazole ring and two carboxylic acid moieties. The positions, intensities, and shapes of the absorption bands are dictated by the bond strengths, atomic masses, and molecular geometry.

The Carboxylic Acid Dimers

In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers.[5][6] This strong intermolecular interaction has a profound effect on the IR spectrum, most notably on the O-H and C=O stretching vibrations. The formation of these dimers is a key principle to grasp when interpreting the spectrum of isothiazole-4,5-dicarboxylic acid.

The Isothiazole Ring System

The isothiazole ring, an aromatic heterocycle, gives rise to a series of characteristic skeletal vibrations. These include C=C and C=N stretching, as well as in-plane and out-of-plane bending modes of the ring C-H bond. While less intense than the carboxylic acid absorptions, these bands are critical for confirming the presence and substitution pattern of the heterocyclic core. The vibrational modes of the closely related thiazole ring provide a valuable reference for assigning the isothiazole bands.[7][8]

Predicted Infrared Spectrum of Isothiazole-4,5-dicarboxylic Acid: A Detailed Analysis

The spectrum can be divided into several key regions:

  • O-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature of the spectrum is anticipated to be an extremely broad and intense absorption band in this region.[5][6] This band arises from the O-H stretching vibration within the hydrogen-bonded carboxylic acid dimers. Its breadth is a direct consequence of the strong intermolecular hydrogen bonding. This broad envelope will likely obscure the weaker C-H stretching vibration of the isothiazole ring.

  • C=O Stretching Region (1760 - 1680 cm⁻¹): A very strong and sharp absorption band is expected in this region, corresponding to the C=O stretching vibration of the carboxylic acid groups.[6][9] Given the presence of two adjacent carboxylic acid groups on an aromatic ring, this band may be broadened or even split into a doublet due to intermolecular and intramolecular interactions. The exact position will be influenced by the degree of conjugation with the isothiazole ring. For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[9][10]

  • C=N and C=C Stretching Region (1650 - 1400 cm⁻¹): A series of medium to weak intensity bands are predicted in this region, attributable to the stretching vibrations of the C=N and C=C bonds within the isothiazole ring.[7][8] These bands are characteristic of the heterocyclic system and are crucial for its identification.

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of absorptions arising from a variety of vibrational modes, including C-O stretching and O-H in-plane bending of the carboxylic acid groups, as well as various bending and stretching vibrations of the isothiazole ring. The C-O stretching vibration, coupled with the O-H bend, is expected to produce a strong, broad band between 1320 and 1210 cm⁻¹.[5]

The following table summarizes the predicted key infrared absorption bands for isothiazole-4,5-dicarboxylic acid:

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3300 - 2500Very Strong, Very BroadO-H stretch (from hydrogen-bonded dimer)
~3100WeakC-H stretch (isothiazole ring)
1760 - 1680Very Strong, SharpC=O stretch (carboxylic acid)
1650 - 1400Medium to WeakC=N and C=C skeletal stretches (isothiazole ring)
1440 - 1395MediumO-H in-plane bend
1320 - 1210Strong, BroadC-O stretch (coupled with O-H bend)
~920Medium, BroadO-H out-of-plane bend (dimer)

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality infrared spectrum of isothiazole-4,5-dicarboxylic acid, a systematic approach to sample preparation and data acquisition is paramount. The following protocol is recommended for use with a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: KBr Pellet Method
  • Drying: Thoroughly dry both the isothiazole-4,5-dicarboxylic acid sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 110 °C for at least 4 hours to remove any residual moisture. Moisture will lead to a broad absorption band around 3400 cm⁻¹ and can interfere with the O-H stretch of the analyte.

  • Grinding: In an agate mortar and pestle, grind a small amount of KBr (approximately 200 mg) to a fine, consistent powder.

  • Mixing: Add a small amount of the isothiazole-4,5-dicarboxylic acid sample (approximately 1-2 mg) to the KBr powder. The sample-to-KBr ratio should be roughly 1:100.

  • Homogenization: Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained. The mixture should appear as a uniform, fine powder.

  • Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Pellet Inspection: A high-quality pellet will be thin and clear. If the pellet is opaque or brittle, it indicates insufficient grinding or the presence of moisture.

Data Acquisition
  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet in the sample holder within the spectrometer's sample compartment.

  • Acquisition Parameters: Set the appropriate acquisition parameters. Typical parameters include:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans (to improve signal-to-noise ratio)

  • Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Processing and Analysis
  • Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.

  • Peak Picking: Identify and label the wavenumbers of the major absorption bands.

  • Interpretation: Compare the obtained spectrum with the predicted band assignments and with spectra of related compounds to confirm the structure of isothiazole-4,5-dicarboxylic acid.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing drying Drying (Sample & KBr) grinding Grinding (KBr) drying->grinding mixing Mixing (Sample + KBr) grinding->mixing pressing Pellet Pressing mixing->pressing background Acquire Background Spectrum pressing->background Place Pellet in Spectrometer sample Acquire Sample Spectrum background->sample baseline Baseline Correction sample->baseline peak_picking Peak Picking baseline->peak_picking interpretation Spectral Interpretation peak_picking->interpretation

Caption: Experimental workflow for acquiring the FTIR spectrum of isothiazole-4,5-dicarboxylic acid.

The Role of Computational Chemistry in Spectral Analysis

In the absence of an experimental spectrum, and to further validate peak assignments, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations, using a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can be employed to model the vibrational frequencies of isothiazole-4,5-dicarboxylic acid.

The computational workflow involves:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. For isothiazole-4,5-dicarboxylic acid, this would likely be the hydrogen-bonded dimer.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This computes the vibrational frequencies and their corresponding infrared intensities.

  • Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.

  • Visualization: The calculated spectrum can be plotted and visualized, and the vibrational modes associated with each peak can be animated to aid in their assignment.

This theoretical spectrum provides an invaluable reference for interpreting the experimental data and for understanding the precise nature of the molecular vibrations.

computational_workflow start Molecular Structure (Isothiazole-4,5-dicarboxylic acid) geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc scaling Frequency Scaling freq_calc->scaling spectrum Predicted IR Spectrum & Vibrational Modes scaling->spectrum comparison Comparison with Experimental Spectrum spectrum->comparison

Caption: Computational workflow for predicting the IR spectrum of isothiazole-4,5-dicarboxylic acid.

Conclusion

The infrared spectrum of isothiazole-4,5-dicarboxylic acid is dominated by the characteristic absorptions of its two carboxylic acid functional groups, which exist as strong hydrogen-bonded dimers. The extremely broad O-H stretch and the intense C=O stretch are the most prominent features. The weaker, yet crucial, absorptions of the isothiazole ring provide confirmation of the heterocyclic core. By combining a theoretical understanding of its vibrational modes with a robust experimental protocol and the predictive power of computational chemistry, researchers can confidently identify and characterize this important synthetic intermediate, paving the way for advancements in the development of novel isothiazole-based compounds.

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A Technical Guide to the Physicochemical Characterization of Isothiazole-4,5-dicarboxylic Acid: A Focus on pKa Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The isothiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Isothiazole-4,5-dicarboxylic acid, a key building block, possesses ionization properties critical to its utility in drug design and synthesis. The acid dissociation constant (pKa) governs fundamental physicochemical properties such as aqueous solubility, lipophilicity, and molecular charge at physiological pH, which in turn dictate a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals on the theoretical estimation and experimental determination of the pKa values of isothiazole-4,5-dicarboxylic acid. We delve into the causal logic behind method selection, present detailed, self-validating experimental protocols, and offer a comparative analysis of expected outcomes.

Introduction: The Strategic Importance of pKa in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives have shown a wide spectrum of biological activities, including use as antipsychotics (e.g., Ziprasidone), antivirals, and anti-inflammatories.[3] Isothiazole-4,5-dicarboxylic acid represents a versatile starting material for creating novel chemical entities, with its two carboxylic acid groups providing handles for diverse synthetic transformations.[4]

A molecule's acid-base properties, quantified by its pKa value(s), are arguably among the most critical parameters in early-stage drug development.[5] The pKa dictates the extent of ionization at a given pH, profoundly influencing:

  • Aqueous Solubility: The charged, ionized form of a molecule is typically more water-soluble than the neutral form.

  • Membrane Permeability: Neutral, more lipophilic species generally exhibit better passive diffusion across biological membranes like the gut wall and the blood-brain barrier.

  • Target Binding: The charge state of a ligand can be crucial for electrostatic interactions with its biological target, such as an enzyme active site or a receptor binding pocket.

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by a compound's ionization state.[6]

Theoretical Framework and pKa Estimation

In the absence of experimental data, a combination of structural analogy and computational chemistry provides a powerful first-pass analysis of a molecule's acidic properties.

Structural Analysis and Qualitative Prediction

Isothiazole-4,5-dicarboxylic acid has three potential ionization sites: the two carboxylic acid groups (-COOH) and the heterocyclic nitrogen atom.

  • Carboxylic Acid Groups (pKa1, pKa2): As a dicarboxylic acid, it will have two distinct pKa values for the successive deprotonation of its carboxyl groups.

    • pKa1: The first deprotonation will be more facile (lower pKa) due to the electron-withdrawing nature of the aromatic isothiazole ring and the adjacent carboxyl group, which stabilize the resulting carboxylate anion.

    • pKa2: The second deprotonation will be significantly less favorable (higher pKa). This is due to the electrostatic repulsion between the incoming negative charge of the second carboxylate and the already present negative charge of the first.

  • Isothiazole Nitrogen: The nitrogen atom in the isothiazole ring is weakly basic. For the parent thiazole, the pKa of the conjugate acid is approximately 2.5.[7] For isothiazole, it is even less basic, with a conjugate acid pKa of -0.5.[1] The strong electron-withdrawing effect of the two adjacent carboxylic acid groups in the target molecule will further reduce the basicity of the nitrogen, making its protonation highly unlikely under typical physiological or experimental conditions. Therefore, for practical purposes in drug development, we focus on the two acidic pKa values of the carboxyl groups.

To refine our estimate, we can compare it to structurally related molecules:

CompoundpKa1pKa2Rationale for Comparison
Phthalic Acid 2.89[8]5.51[8]An aromatic dicarboxylic acid. Provides a baseline for ortho-carboxyl group interactions.
Thiazole-4,5-dicarboxylic Acid < 2.5[9]~4.5-5.5[9]The closest structural isomer. The different placement of the heteroatoms (1,3- vs. 1,2-) will induce different electronic effects, but it serves as an excellent reference.
Isothiazole-4,5-dicarboxylic Acid ~2.0 - 2.8 ~4.5 - 5.5 Predicted Range. Expected to be slightly more acidic (lower pKa1) than phthalic acid due to the heterocyclic ring's electron-withdrawing nature, and broadly similar to its thiazole isomer.
Computational pKa Prediction

For a more quantitative estimate, in silico methods based on quantum mechanics (QM) are invaluable.[10][11] These methods calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment.[12]

Causality of Method Choice: The "direct method" is conceptually straightforward but can be sensitive to errors in calculating the solvation energy of the proton. Thermodynamic cycles are often more robust as they cancel out systematic errors. Density Functional Theory (DFT) with a functional like B3LYP or CAM-B3LYP and a suitable basis set (e.g., 6-311G+dp), combined with a continuum solvation model like the Solvation Model based on Density (SMD), provides a good balance of accuracy and computational cost for such predictions.[12]

G cluster_0 Computational Workflow mol_build 1. Build 3D Structures (Neutral, Monoanion, Dianion) geom_opt 2. Geometry Optimization (DFT/Basis Set + Solvation Model) mol_build->geom_opt Initial Geometries energy_calc 3. Calculate Gibbs Free Energy (G) of each species in solution geom_opt->energy_calc Optimized Structures delta_g 4. Calculate ΔG of Deprotonation ΔG = G(Anion) + G(H+) - G(Acid) energy_calc->delta_g Solvated Free Energies pka_calc 5. Calculate pKa pKa = ΔG / (2.303 * RT) delta_g->pka_calc Free Energy Change G cluster_1 Potentiometric Titration Workflow prep 1. Prepare & Standardize (Analyte, Titrant, pH Meter) titrate 2. Titrate Sample (Add base in increments, record pH & Volume) prep->titrate plot 3. Plot Data (pH vs. Volume) titrate->plot analyze 4. Analyze Curve (Find equivalence points via 1st Derivative) plot->analyze determine 5. Determine pKa (pH at half-equivalence points) analyze->determine

Diagram 2: Experimental workflow for potentiometric titration.
Method 2: UV-Vis Spectrophotometry

This method is highly sensitive and requires very little sample, making it ideal for early-stage drug discovery. [13] Principle of Causality: This technique is applicable if the chromophore (the part of the molecule that absorbs UV-Vis light) is structurally close to the ionization site. [14][15]As the site deprotonates with changing pH, the electronic structure of the chromophore is perturbed, leading to a measurable change in the UV-Vis absorbance spectrum. The isothiazole ring itself is a chromophore, and its electronic environment is directly affected by the ionization of the adjacent carboxyl groups.

Detailed Step-by-Step Protocol: [6]1. Preparation:

  • Prepare a series of buffer solutions with known pH values, spanning the expected pKa range (e.g., from pH 1.0 to 7.0 in 0.5 pH unit increments). Maintain constant ionic strength across all buffers.
  • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).
  • Measurement:
  • In a 96-well UV-transparent plate or individual cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final organic solvent concentration is low and consistent (e.g., ≤1-2%).
  • Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each sample.
  • Data Analysis:
  • Identify one or more wavelengths where the absorbance changes significantly with pH.
  • Plot the absorbance at a chosen wavelength against the pH of the buffer.
  • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The inflection point of the curve(s) corresponds to the pKa value(s).
Method 3: Capillary Electrophoresis (CE)

CE is a powerful separation technique that can also be used for pKa determination, offering advantages in sample purity requirements and low sample consumption. [16] Principle of Causality: The electrophoretic mobility of a molecule in an electric field is dependent on its charge-to-size ratio. As the pH of the background electrolyte is varied, the charge of isothiazole-4,5-dicarboxylic acid will change from neutral to -1 to -2. This change in charge results in a change in its mobility. By plotting the effective mobility versus pH, a sigmoidal curve is generated from which the pKa values can be determined. [17][18] High-Level Protocol:

  • Prepare a series of background electrolyte buffers across a range of pH values.

  • Inject a small plug of the sample solution into the capillary filled with a given pH buffer.

  • Apply a voltage and measure the migration time of the analyte.

  • Calculate the effective mobility at each pH.

  • Plot effective mobility versus pH and fit the data to determine the pKa values.

Data Interpretation and pH-Dependent Speciation

The combination of theoretical and experimental approaches provides a self-validating system for determining the pKa values. The results from each method should converge on similar values.

Expected pKa Values for Isothiazole-4,5-dicarboxylic Acid:

MethodExpected pKa1Expected pKa2Notes
Structural Analogy ~2.0 - 2.8~4.5 - 5.5Based on comparison with phthalic and thiazole-4,5-dicarboxylic acids.
Computational (DFT) Value dependent on modelValue dependent on modelProvides a quantitative estimate to guide experiments.
Potentiometric Titration Experimentally DeterminedExperimentally DeterminedGold standard; provides two clear inflection points.
UV-Vis Spectrophotometry Experimentally DeterminedExperimentally DeterminedRelies on observable spectral shifts for both ionizations.

Understanding these pKa values allows for the construction of a speciation diagram, which is critical for predicting the molecule's behavior in different environments.

G H2A Fully Protonated (H2A) Predominant at pH < pKa1 HA_minus Monoanion (HA-) Predominant at pKa1 < pH < pKa2 H2A->HA_minus pKa1 (~2.4) -H+ A_2minus Dianion (A2-) Predominant at pH > pKa2 HA_minus->A_2minus pKa2 (~5.0) -H+

Diagram 3: Predicted speciation of isothiazole-4,5-dicarboxylic acid vs. pH.

Conclusion

Determining the pKa values of isothiazole-4,5-dicarboxylic acid is a foundational step in leveraging this scaffold for drug discovery and development. While no experimental value has been publicly reported, this guide outlines a clear, logical, and multi-pronged strategy for its determination. By combining qualitative predictions from structural analogies, quantitative in silico modeling, and robust experimental verification via methods like potentiometric titration and UV-Vis spectrophotometry, researchers can confidently establish these critical physicochemical parameters. The resulting data will directly inform strategies for optimizing solubility, permeability, and formulation, ultimately accelerating the translation of novel isothiazole-based compounds from the laboratory to the clinic.

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The Genesis of a Heterocycle: A Historical Synthesis of Isothiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isothiazole Core

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] The foundational precursor to many of these complex molecules is isothiazole-4,5-dicarboxylic acid, a key intermediate whose synthesis paved the way for the exploration of isothiazole chemistry. This technical guide delves into the historical synthesis of this pivotal compound, providing a detailed examination of the seminal methodologies, the underlying chemical principles, and the evolution of synthetic strategies.

The Dawn of Isothiazole Chemistry: The Adams and Slack Synthesis (1959)

The field of isothiazole chemistry was born from the pioneering work of A. Adams and R. Slack, who, in 1959, reported the first successful synthesis of the isothiazole ring system.[2] Their approach, now of significant historical importance, involved a two-step process: the oxidative cleavage of a benzisothiazole derivative to form isothiazole-4,5-dicarboxylic acid, followed by its decarboxylation to yield the parent isothiazole.[1] This initial synthesis, while perhaps not the most efficient by modern standards, laid the crucial groundwork for all subsequent developments in the field.

Part 1: Oxidation of 5-Amino-1,2-benzisothiazole

The inaugural synthesis of isothiazole-4,5-dicarboxylic acid commenced with the selection of 5-amino-1,2-benzisothiazole as the starting material. The rationale behind this choice lay in the strategic placement of the amino group, which would ultimately be oxidized to unveil the desired carboxylic acid functionalities. The potent oxidizing agent, potassium permanganate, was employed to cleave the benzene ring of the benzisothiazole system.

The oxidation reaction is a complex process involving the attack of the permanganate ion on the electron-rich aromatic ring. The amino group, being an activating group, facilitates this electrophilic attack. The reaction proceeds through a series of intermediate steps, ultimately leading to the cleavage of the C-C bonds of the benzene ring and the formation of two carboxyl groups at the 4 and 5 positions of the newly formed isothiazole ring. The stability of the isothiazole ring under these harsh oxidative conditions is a testament to its aromatic character.

Experimental Protocol: Synthesis of Isothiazole-4,5-dicarboxylic Acid

Materials:

  • 5-Amino-1,2-benzisothiazole

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Water

Procedure:

  • A solution of sodium hydroxide in water is prepared in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • 5-Amino-1,2-benzisothiazole is added to the alkaline solution and stirred until dissolved.

  • The solution is cooled in an ice bath, and finely powdered potassium permanganate is added portion-wise over an extended period, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours, followed by gentle heating to complete the oxidation.

  • The reaction is then cooled, and the excess potassium permanganate is decomposed by the careful addition of sodium sulfite until the purple color disappears.

  • The precipitated manganese dioxide is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The concentrated solution is acidified with hydrochloric acid, leading to the precipitation of crude isothiazole-4,5-dicarboxylic acid.

  • The crude product is collected by filtration, washed with cold water, and recrystallized from hot water to yield the pure dicarboxylic acid.

Data Summary: Oxidation of 5-Amino-1,2-benzisothiazole

ParameterValue
Starting Material5-Amino-1,2-benzisothiazole
Oxidizing AgentPotassium Permanganate
Reaction Temperature< 10 °C (addition), then RT and heat
ProductIsothiazole-4,5-dicarboxylic acid
YieldNot explicitly stated in historical context
PurificationRecrystallization from water

Diagram: Synthetic Pathway to Isothiazole-4,5-dicarboxylic Acid

G cluster_0 Historical Synthesis of Isothiazole-4,5-dicarboxylic Acid start 5-Amino-1,2-benzisothiazole reagents 1. KMnO4, NaOH, H2O 2. Na2SO3 3. HCl product Isothiazole-4,5-dicarboxylic acid start->product Oxidative Ring Cleavage

Caption: The historical synthesis of isothiazole-4,5-dicarboxylic acid via the oxidation of 5-amino-1,2-benzisothiazole.

Part 2: Decarboxylation to the Parent Isothiazole

While isothiazole-4,5-dicarboxylic acid was a novel compound in itself, the ultimate goal for Adams and Slack was the isolation of the parent isothiazole heterocycle. This was achieved through a thermal decarboxylation reaction, a common method for removing carboxyl groups from aromatic rings.

Heating isothiazole-4,5-dicarboxylic acid above its melting point induces the loss of two molecules of carbon dioxide, yielding the unsubstituted isothiazole. The reaction proceeds through a cyclic transition state where the carboxyl proton is transferred to the ring, followed by the elimination of CO₂. The stability of the resulting aromatic isothiazole ring is the driving force for this reaction.

Experimental Protocol: Decarboxylation of Isothiazole-4,5-dicarboxylic Acid

Materials:

  • Isothiazole-4,5-dicarboxylic acid

  • Sand bath or other high-temperature heating apparatus

Procedure:

  • Isothiazole-4,5-dicarboxylic acid is placed in a distillation flask.

  • The flask is heated in a sand bath to a temperature above the melting point of the dicarboxylic acid.

  • The decarboxylation reaction ensues, evidenced by the evolution of carbon dioxide gas.

  • The liquid isothiazole product is distilled directly from the reaction flask.

  • The collected distillate is the parent isothiazole.

Diagram: Decarboxylation to Isothiazole

G cluster_1 Formation of the Parent Isothiazole start Isothiazole-4,5-dicarboxylic acid reagents Heat (Δ) product Isothiazole + 2 CO2 start->product Thermal Decarboxylation

Caption: The thermal decarboxylation of isothiazole-4,5-dicarboxylic acid to yield the parent isothiazole.

Evolution and Modern Perspectives

While the Adams and Slack synthesis was a landmark achievement, modern synthetic chemistry has since developed more direct and higher-yielding methods for the construction of the isothiazole ring and its derivatives. These contemporary approaches often involve the cyclization of acyclic precursors containing the requisite nitrogen and sulfur atoms, offering greater control over substituent patterns and avoiding the harsh oxidative conditions of the historical method. However, the foundational synthesis of isothiazole-4,5-dicarboxylic acid remains a cornerstone of heterocyclic chemistry, illustrating the ingenuity and perseverance required to forge new molecular frontiers.

Conclusion

The historical synthesis of isothiazole-4,5-dicarboxylic acid by Adams and Slack was a pivotal moment in the history of heterocyclic chemistry. It not only provided the first access to the isothiazole ring system but also laid the conceptual framework for the subsequent development of a vast and important class of compounds. For researchers and scientists in drug development, understanding this foundational chemistry provides a deeper appreciation for the origins of this versatile scaffold and can inspire new approaches to the design and synthesis of novel isothiazole-based therapeutics.

References

  • Adams, A., & Slack, R. (1959). Isothiazole: a new mononuclear heterocyclic system. Journal of the Chemical Society (Resumed), 3061-3072. [Link]

  • Kaberdin, R. V., & Potkin, V. I. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews, 71(8), 673–705.
  • Pain, D. L., Peart, B. J., & Wooldridge, K. R. H. (1984). Isothiazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 131-175). Pergamon.
  • (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • (2025). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Link]

  • (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(12), 10336-10343. [Link]

  • Journal of the Chemical Society (Resumed). (1959). 613. Isothiazole: a new mononuclear heterocyclic system. [Link]

Sources

An In-depth Technical Guide to Alternative Synthetic Routes for Isothiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Isothiazole-4,5-dicarboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple coordination sites make it an attractive scaffold for designing novel pharmaceuticals and functional materials. Historically, the synthesis of this compound has been challenging. This guide provides a detailed exploration of both classical and contemporary alternative synthetic strategies to access this important molecule, offering insights into the rationale behind different experimental approaches.

The Classical Approach: A Historical Benchmark

The initial synthesis of the isothiazole ring system, including isothiazole-4,5-dicarboxylic acid, relied on a multi-step process starting from 5-amino-1,2-benzoisothiazole.[1][2] This method, while foundational, is often limited by harsh reaction conditions, low overall yields, and a lack of broad applicability to substituted derivatives.

The classical pathway involves the oxidative cleavage of the benzene ring of 5-amino-1,2-benzoisothiazole using a strong oxidizing agent like potassium permanganate in an alkaline solution. This oxidation results in the formation of isothiazole-4,5-dicarboxylic acid.[1][2] Subsequent decarboxylation of this intermediate was used to prepare the parent isothiazole.[1][2] While historically significant, this approach is rarely used today due to its inefficiency and the availability of more elegant and higher-yielding methods.

Modern Strategies: Building the Isothiazole Core

Contemporary organic synthesis offers a diverse toolkit for the construction of the isothiazole ring with specific substitution patterns. These methods generally offer milder conditions, greater functional group tolerance, and higher yields compared to the classical approach. The following sections detail key alternative routes that can be adapted for the synthesis of isothiazole-4,5-dicarboxylic acid precursors.

From Enamines and Thioamides: A Versatile Entry to 4,5-Disubstituted Isothiazoles

One of the most powerful strategies for constructing 4,5-disubstituted isothiazoles involves the use of enamines or related thioamide derivatives.[3] These methods often proceed through a cyclization reaction where the nitrogen and sulfur atoms are introduced in a controlled manner.

A notable example is the reaction of 2-substituted thioacetamides bearing an enamine moiety with an iminoiodinane, which provides access to 4,5-disubstituted isothiazoles under mild, metal-free conditions.[3] This approach is particularly attractive for its operational simplicity and the ability to introduce a variety of substituents at the 4 and 5 positions.

Experimental Protocol: Synthesis of a 4,5-Disubstituted Isothiazole from an Enamine Precursor

This protocol is adapted from a general method for the synthesis of 4,5-disubstituted isothiazoles.[3]

Materials:

  • 2-Cyano-3-amino-3-(methylthio)thioacrylamide (enamine precursor)

  • N-Sulfonyliminoiodinane

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the enamine precursor (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere.

  • Add the N-sulfonyliminoiodinane (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4,5-dicyanoisothiazole derivative.

Hydrolysis to Isothiazole-4,5-dicarboxylic Acid: The resulting 4,5-dicyanoisothiazole can then be hydrolyzed to isothiazole-4,5-dicarboxylic acid under acidic or basic conditions.

G cluster_0 Synthesis of 4,5-Dicyanoisothiazole cluster_1 Hydrolysis Enamine_Precursor Enamine Precursor Iminoiodinane N-Sulfonyliminoiodinane Reaction Cyclization in DCM Dicyanoisothiazole 4,5-Dicyanoisothiazole Hydrolysis Acid or Base Hydrolysis Final_Product Isothiazole-4,5- dicarboxylic Acid

Caption: Workflow for the synthesis of isothiazole-4,5-dicarboxylic acid via an enamine precursor.

Cycloaddition Strategies: Convergent and Efficient

[3+2] Cycloaddition reactions represent a highly convergent approach to the isothiazole ring system.[4] These reactions involve the combination of a three-atom component (the "dipole") with a two-atom component (the "dipolarophile") to form the five-membered ring in a single step.

For the synthesis of isothiazole-4,5-dicarboxylic acid precursors, a suitable 1,3-dipole containing the N-S bond is reacted with a dipolarophile such as dimethyl acetylenedicarboxylate (DMAD). The reaction of nitrile sulfides, generated in situ, with alkynes is a classic example of this strategy.

Experimental Protocol: [3+2] Cycloaddition for Diethyl Isothiazole-4,5-dicarboxylate

This protocol is a representative example of a [3+2] cycloaddition approach.

Materials:

  • 1,3,4-Oxathiazol-2-one

  • Diethyl acetylenedicarboxylate (DEAD)

  • Xylene

  • Silica gel

Procedure:

  • In a flame-dried Schlenk flask, dissolve the 1,3,4-oxathiazol-2-one (1.0 eq) in anhydrous xylene.

  • Add diethyl acetylenedicarboxylate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 140 °C) for 6-12 hours. The oxathiazolone will thermally decompose to generate the nitrile sulfide dipole in situ.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield diethyl isothiazole-4,5-dicarboxylate.

Saponification to Isothiazole-4,5-dicarboxylic Acid: The resulting diethyl isothiazole-4,5-dicarboxylate can be converted to the dicarboxylic acid via saponification with a base such as sodium hydroxide, followed by acidic workup.

G cluster_0 [3+2] Cycloaddition cluster_1 Saponification Oxathiazolone 1,3,4-Oxathiazol-2-one DEAD Diethyl Acetylenedicarboxylate Reaction Reflux in Xylene Diester Diethyl Isothiazole-4,5-dicarboxylate Saponification 1. NaOH 2. H₃O⁺ Final_Product Isothiazole-4,5- dicarboxylic Acid

Caption: [3+2] Cycloaddition route to isothiazole-4,5-dicarboxylic acid.

Ring Transformation Reactions: From One Heterocycle to Another

The transformation of one heterocyclic ring system into another can be an effective strategy for isothiazole synthesis. A well-established example is the conversion of 1,2-dithiolium salts into isothiazoles upon treatment with an ammonia source.[5] This method allows for the direct introduction of the nitrogen atom into a pre-existing sulfur-containing ring.

By starting with a suitably substituted 1,2-dithiolium salt bearing carboxylate or cyano groups at the 4 and 5 positions, this method can provide a direct route to precursors of isothiazole-4,5-dicarboxylic acid.

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Features Potential Advantages Potential Disadvantages
Classical Oxidation 5-Amino-1,2-benzoisothiazoleOxidative cleavageHistorically significant, direct routeHarsh conditions, low yield, poor scope
From Enamines Enamines, ThioamidesMetal-free cyclizationMild conditions, operational simplicityMulti-step to final product
[3+2] Cycloaddition 1,3,4-Oxathiazol-2-ones, AlkynesConvergent synthesisHigh efficiency, good control of substitutionRequires synthesis of dipole precursor
Ring Transformation 1,2-Dithiolium saltsN-atom incorporationDirect conversionAvailability of substituted starting materials

Conclusion and Future Outlook

While the classical synthesis of isothiazole-4,5-dicarboxylic acid provided an initial entry into this class of compounds, modern synthetic methodologies offer far more versatile and efficient alternatives. The strategies outlined in this guide, including those starting from enamines, employing cycloaddition reactions, and utilizing ring transformations, provide researchers with a range of options to access this valuable building block and its precursors. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific functional groups that need to be tolerated. As the demand for novel isothiazole-containing molecules in drug discovery and materials science continues to grow, the development of even more streamlined and sustainable synthetic approaches to isothiazole-4,5-dicarboxylic acid will remain an important area of research.

References

  • Organic Chemistry Portal. Isothiazole synthesis. Retrieved from [Link]

  • PrepChem.com. Synthesis of isothiazole. Retrieved from [Link]

  • Google Patents. (2021). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
  • Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 77-82. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isothiazole derivatives [4-6]. Retrieved from [Link]

  • Ivanova, Y., & Mangelinckx, S. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-177. Retrieved from [Link]

  • Stanetty, P. (2001). Product Class 15: Isothiazoles.
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Retrieved from [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Retrieved from [Link]

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Retrieved from [Link]

  • Lis, R., & Miskelly, G. M. (2020). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 589-593. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of Isothiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Isothiazole, a five-membered heterocyclic compound containing adjacent nitrogen and sulfur atoms, serves as a crucial scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] Isothiazole-4,5-dicarboxylic acid, in particular, is a valuable building block for the synthesis of more complex molecules due to its bifunctional nature. This document provides a detailed experimental protocol for the synthesis of isothiazole-4,5-dicarboxylic acid, grounded in established principles of heterocyclic chemistry. The protocol is designed to be self-validating, with explanations for key experimental choices and clear instructions for characterization.

Introduction and Rationale

The isothiazole ring is a key structural motif in various biologically active compounds, including pharmaceutical drugs like ziprasidone and perospirone.[1] The functionalization of the isothiazole core allows for the fine-tuning of its physicochemical and pharmacological properties. Isothiazole-4,5-dicarboxylic acid offers two carboxylic acid groups that can be readily converted into esters, amides, or other functional groups, making it a versatile precursor for library synthesis in drug discovery programs.

While the first synthesis of the parent isothiazole ring involved the decarboxylation of isothiazole-4,5-dicarboxylic acid, this historical method is not practical for routine laboratory synthesis.[4] Modern synthetic strategies for isothiazoles often involve ring-forming reactions, such as intramolecular cyclization or cycloaddition reactions.[5][6] This protocol outlines a robust and adaptable two-step synthesis strategy. The core of this approach is the construction of a diester-substituted isothiazole ring, followed by a straightforward hydrolysis to yield the target dicarboxylic acid. This method is advantageous due to the commercial availability of the starting materials and the generally high yields of the individual steps.

Overall Synthesis Workflow

The synthesis is divided into two main stages: the formation of the isothiazole diester and its subsequent hydrolysis.

G cluster_0 Stage 1: Isothiazole Ring Formation cluster_1 Stage 2: Hydrolysis cluster_2 Final Steps Start Starting Materials: - Diethyl oxalacetate - Lawesson's Reagent - Hydroxylamine-O-sulfonic acid Reaction1 Thionation and Cyclization Start->Reaction1 One-pot reaction Product1 Diethyl isothiazole-4,5-dicarboxylate Reaction1->Product1 Reaction2 Base-catalyzed hydrolysis Product1->Reaction2 Purified Intermediate Product2 Isothiazole-4,5-dicarboxylic acid Reaction2->Product2 Purification Recrystallization Product2->Purification Characterization NMR, IR, MS Purification->Characterization

Caption: Overall workflow for the synthesis of isothiazole-4,5-dicarboxylic acid.

Mechanistic Insights

The formation of the isothiazole ring in this protocol is a variation of a (3+2) heterocyclization approach.[2][5] Diethyl oxalacetate is first thionated using Lawesson's reagent to form a reactive thione intermediate. This is followed by a condensation reaction with hydroxylamine-O-sulfonic acid, which provides the N-S fragment. The subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic isothiazole ring.

G cluster_mechanism Proposed Reaction Mechanism A Diethyl oxalacetate C Reactive Thione Intermediate A->C + B Lawesson's Reagent B->C E Condensation & Cyclization C->E + D Hydroxylamine-O-sulfonic acid D->E F Diethyl isothiazole-4,5-dicarboxylate E->F Dehydration

Caption: Simplified reaction mechanism for the formation of the isothiazole diester.

Detailed Experimental Protocol

4.1. Stage 1: Synthesis of Diethyl isothiazole-4,5-dicarboxylate

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
Diethyl oxalacetate sodium salt210.1321.0 g1001.0
Lawesson's Reagent404.4722.2 g550.55
Hydroxylamine-O-sulfonic acid113.0912.4 g1101.1
Toluene-500 mL--
Pyridine79.108.7 mL1101.1
Ethyl acetate-As needed--
Saturated sodium bicarbonate-As needed--
Brine-As needed--
Anhydrous magnesium sulfate-As needed--

Procedure:

  • Safety First: Conduct the reaction in a well-ventilated fume hood. Lawesson's reagent releases hydrogen sulfide upon contact with moisture and is corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add diethyl oxalacetate sodium salt (21.0 g, 100 mmol) and toluene (300 mL).

  • Thionation: Add Lawesson's reagent (22.2 g, 55 mmol) to the suspension. Stir the mixture at room temperature for 30 minutes.

  • Cyclization: In a separate flask, dissolve hydroxylamine-O-sulfonic acid (12.4 g, 110 mmol) in pyridine (8.7 mL, 110 mmol) and toluene (200 mL). Carefully add this solution to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford diethyl isothiazole-4,5-dicarboxylate as a pale yellow oil.

4.2. Stage 2: Synthesis of Isothiazole-4,5-dicarboxylic acid

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Molar Eq.
Diethyl isothiazole-4,5-dicarboxylate229.2511.5 g501.0
Sodium hydroxide (NaOH)40.005.0 g1252.5
Ethanol-100 mL--
Water-100 mL--
Concentrated HCl (37%)-As needed--

Procedure:

  • Hydrolysis Setup: In a 500 mL round-bottom flask, dissolve diethyl isothiazole-4,5-dicarboxylate (11.5 g, 50 mmol) in ethanol (100 mL).

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (5.0 g, 125 mmol) in water (100 mL) and add this solution to the flask.

  • Heating: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored by TLC until the starting material is no longer visible.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2 by the dropwise addition of concentrated HCl.[7] A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield isothiazole-4,5-dicarboxylic acid.

Product Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the isothiazole proton and the acidic protons of the carboxylic acids.

  • ¹³C NMR: To identify the carbon signals of the isothiazole ring and the carboxyl groups.

  • FT-IR Spectroscopy: To observe the characteristic C=O and O-H stretches of the carboxylic acid moieties.

  • Mass Spectrometry: To confirm the molecular weight of the target compound (173.15 g/mol ).[8]

  • Melting Point: To compare with literature values, if available, and as an indicator of purity.

Safety and Handling

  • Lawesson's Reagent: Highly toxic and corrosive. Handle only in a fume hood. Reacts with water to produce toxic H₂S gas.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.

  • Concentrated HCl: Highly corrosive. Causes severe burns. Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This application note provides a comprehensive and logically structured protocol for the synthesis of isothiazole-4,5-dicarboxylic acid. By detailing the mechanistic rationale and providing step-by-step instructions, this guide aims to be a valuable resource for researchers in organic synthesis and medicinal chemistry. The described method is robust and relies on established chemical transformations, ensuring a high degree of reliability and reproducibility.

References

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1135.
  • Smolecule. (2023). Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1. Smolecule.
  • Lis, R., & Dibrov, A. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 639–661.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. .

  • National Center for Biotechnology Information. (n.d.). Thiazole-4,5-dicarboxylic acid. PubChem.
  • ResearchGate. (2015). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters.
  • Wikipedia. (n.d.). Isothiazole. Wikipedia.
  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). Thiazole-4,5-dicarboxylic acid. PubChem.
  • National Center for Biotechnology Information. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central.

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The Versatile Synthon: A Guide to Isothiazole-4,5-dicarboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Isothiazole-4,5-dicarboxylic acid, a unique heterocyclic compound, is emerging as a valuable and versatile building block in modern organic synthesis. Its rigid, electron-deficient isothiazole core, flanked by two reactive carboxylic acid functionalities, provides a unique platform for the construction of complex molecules with diverse applications in medicinal chemistry, materials science, and agrochemicals. This guide offers an in-depth exploration of the synthesis, reactivity, and practical applications of isothiazole-4,5-dicarboxylic acid, providing researchers, scientists, and drug development professionals with detailed protocols and field-proven insights.

The Isothiazole Core: A Hub of Reactivity and Function

The isothiazole ring system is a five-membered heterocycle containing adjacent nitrogen and sulfur atoms. This arrangement imparts distinct electronic properties, influencing the reactivity of the ring and its substituents. The presence of two carboxylic acid groups at the 4 and 5 positions further enhances the synthetic utility of isothiazole-4,5-dicarboxylic acid, allowing for a wide range of chemical transformations. These derivatives have shown significant potential, exhibiting a broad spectrum of biological activities, including antiviral, anticancer, antibiotic, immunosuppressive, anti-inflammatory, and antithrombotic properties. In the realm of agrochemicals, isothiazole derivatives have found use as herbicides, pesticides, insecticides, and fungicides.

Synthesis of Isothiazole-4,5-dicarboxylic Acid: Key Protocols

The synthesis of isothiazole-4,5-dicarboxylic acid can be approached through several routes, primarily involving the construction of the isothiazole ring followed by functional group manipulation or the direct oxidation of a pre-functionalized isothiazole.

Historical Synthesis: Oxidation of 5-Amino-1,2-benzoisothiazole

One of the earliest reported syntheses of the isothiazole ring system involved the oxidative cleavage of a benzisothiazole derivative.[1] This method, while historically significant, proceeds through the formation of isothiazole-4,5-dicarboxylic acid as an intermediate.

Conceptual Workflow:

G start 5-Amino-1,2-benzoisothiazole oxidant Alkaline KMnO4 start->oxidant Oxidation intermediate Isothiazole-4,5-dicarboxylic acid oxidant->intermediate product Isothiazole (via decarboxylation) intermediate->product Decarboxylation

Caption: Historical synthesis of isothiazole via isothiazole-4,5-dicarboxylic acid.

Modern Approach: Oxidation of 4,5-Disubstituted Isothiazoles

A more contemporary and versatile approach involves the oxidation of isothiazoles bearing oxidizable substituents at the 4 and 5 positions, such as alkyl groups. This method allows for greater control and is more amenable to the synthesis of the desired dicarboxylic acid as the final product.

General Reaction Scheme:

G start 4,5-Dialkylisothiazole oxidant Strong Oxidizing Agent (e.g., KMnO4) start->oxidant Oxidation product Isothiazole-4,5-dicarboxylic acid oxidant->product

Caption: Synthesis of isothiazole-4,5-dicarboxylic acid by oxidation.

Protocol: Oxidation of 4,5-Dimethylisothiazole (Hypothetical Protocol based on similar transformations)

Disclaimer: This protocol is a generalized procedure based on standard organic chemistry principles for the oxidation of alkyl side chains on aromatic rings and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4,5-Dimethylisothiazole

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethylisothiazole (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1 M).

  • Oxidation: While stirring vigorously, add a concentrated aqueous solution of potassium permanganate (a slight excess, e.g., 2.5 eq per methyl group) portion-wise to the reaction mixture. The addition should be controlled to maintain a manageable reaction temperature. An exothermic reaction is expected.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. The filter cake should be washed with a small amount of hot water.

  • Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The isothiazole-4,5-dicarboxylic acid will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Alkaline Conditions: The oxidation is typically carried out under basic conditions to keep the product dicarboxylic acid in its soluble carboxylate form, preventing it from co-precipitating with the manganese dioxide.

  • Vigorous Stirring: This is crucial to ensure efficient mixing of the reactants, especially since the starting material may have limited water solubility.

  • Portion-wise Addition of Oxidant: This helps to control the exothermic nature of the reaction and prevent a runaway reaction.

  • Acidification: Protonation of the dicarboxylate salt renders the dicarboxylic acid insoluble in the aqueous medium, allowing for its isolation.

Key Transformations of Isothiazole-4,5-dicarboxylic Acid

The two carboxylic acid groups are the primary sites of reactivity, enabling a variety of transformations to generate a diverse library of derivatives.

Esterification

Esterification is a fundamental transformation that not only protects the carboxylic acid groups but also allows for the introduction of various functionalities.

General Reaction Scheme:

G start Isothiazole-4,5-dicarboxylic acid reagents Alcohol (R-OH) Acid Catalyst or Coupling Agent start->reagents Esterification product Isothiazole-4,5-dicarboxylate Ester reagents->product

Caption: Esterification of isothiazole-4,5-dicarboxylic acid.

Protocol: Synthesis of Diethyl isothiazole-4,5-dicarboxylate (Steglich Esterification)

Disclaimer: This protocol is a generalized procedure and should be optimized as needed. Handle all reagents in a fume hood with appropriate safety precautions.

Materials:

  • Isothiazole-4,5-dicarboxylic acid

  • Ethanol (absolute)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 0.5 N

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isothiazole-4,5-dicarboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: Add ethanol (2.2 eq) and a catalytic amount of 4-dimethylaminopyridine (e.g., 0.1 eq) to the solution.

  • Coupling: Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (2.2 eq) in anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure diethyl isothiazole-4,5-dicarboxylate.

Causality Behind Experimental Choices:

  • DCC and DMAP: The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly when one of the reactants is sensitive. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate and the DCC.

  • Aqueous Workup: The acid and base washes are necessary to remove any unreacted starting materials and byproducts.

Applications in Advanced Organic Synthesis

While specific, detailed applications of isothiazole-4,5-dicarboxylic acid are still emerging in the literature, its structural motifs suggest significant potential in several key areas of organic synthesis.

Precursor for Bioactive Molecules

The isothiazole nucleus is a common scaffold in a variety of biologically active compounds.[2] The dicarboxylic acid functionality of the title compound provides two convenient handles for the elaboration into more complex structures, such as amides and other heterocyclic systems, which are prevalent in many pharmaceutical agents.

Ligand for Metal-Organic Frameworks (MOFs)

Dicarboxylic acids are common building blocks for the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing. While the use of isothiazole-4,5-dicarboxylic acid in MOF synthesis is not yet widely reported, related thiazole-based dicarboxylic acids have been successfully employed as ligands.[1] The presence of the nitrogen and sulfur heteroatoms in the isothiazole ring offers additional potential coordination sites, which could lead to the formation of novel MOF topologies with unique properties.

Conceptual MOF Assembly:

G ligand Isothiazole-4,5-dicarboxylic acid mof Metal-Organic Framework ligand->mof metal Metal Ion Cluster metal->mof

Caption: Conceptual assembly of a MOF from isothiazole-4,5-dicarboxylic acid.

Characterization Data (Predicted and Expected)

Technique Expected Observations
¹H NMR A singlet for the proton at the C3 position of the isothiazole ring. A broad singlet for the two carboxylic acid protons, typically in the downfield region (>10 ppm).
¹³C NMR Signals for the two carboxylic acid carbons. Signals for the three carbons of the isothiazole ring.
FTIR (cm⁻¹) A broad O-H stretch from the carboxylic acid dimers (approx. 2500-3300 cm⁻¹). A strong C=O stretch from the carboxylic acids (approx. 1700-1725 cm⁻¹). C=N and C=C stretching vibrations of the isothiazole ring.
Mass Spec. The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns corresponding to the loss of CO₂ and other fragments from the isothiazole ring.

Future Outlook

Isothiazole-4,5-dicarboxylic acid represents a promising but currently underexplored building block in organic synthesis. Further research into efficient and scalable synthetic protocols is warranted. The exploration of its utility in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials, such as MOFs, is expected to unveil new and exciting applications for this versatile synthon. As more researchers turn their attention to this compound, a wealth of new chemistry and applications is anticipated to emerge.

References

  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Link]
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. National Institutes of Health. [Link]
  • Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Link]
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]

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Application Notes & Protocols: Thiazole-4,5-dicarboxylic Acid as a Versatile Ligand for Functional Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of thiazole-4,5-dicarboxylic acid as a versatile multitopic ligand for the synthesis of novel metal complexes and coordination polymers, including Metal-Organic Frameworks (MOFs). Thiazole-4,5-dicarboxylic acid offers a unique combination of a hard nitrogen donor, a soft sulfur donor, and two carboxylate groups, enabling a rich coordination chemistry with diverse metal ions. This guide details the synthesis of the ligand, protocols for the preparation of its metal complexes, in-depth characterization methodologies, and discusses potential applications in catalysis, luminescence, and materials science. The causality behind experimental choices is explained to provide field-proven insights, ensuring that the described protocols are robust and self-validating.

Introduction: The Scientific Merit of Thiazole-4,5-dicarboxylic Acid as a Ligand

The design of functional molecular materials often relies on the judicious selection of organic ligands to direct the assembly of metal ions into predictable and functional superstructures. Thiazole-4,5-dicarboxylic acid (H₂-TzDC) is an emerging ligand of significant interest. The thiazole ring, a five-membered heteroaromatic system containing both sulfur and nitrogen, is a key structural motif in numerous biologically active molecules, including vitamin B1 (thiamine).[1] Its derivatives are known to be intrinsically fluorescent and are utilized in applications ranging from synthetic fungicides to semiconductors.[1]

The strategic placement of two carboxylic acid groups at the 4 and 5 positions of the thiazole ring imparts several key advantages:

  • Multidentate Coordination: H₂-TzDC features multiple potential donor sites: the heterocyclic nitrogen atom, the sulfur atom, and the four oxygen atoms of the two carboxylate groups. This allows for a variety of coordination modes, from simple chelation to complex bridging, facilitating the construction of 1D, 2D, and 3D coordination polymers.[2][3]

  • Structural Rigidity and Directionality: The rigid thiazole backbone provides well-defined angles and distances between the coordinating groups, offering a higher degree of predictability in the resulting framework topology compared to more flexible ligands.

  • Hard and Soft Donor Sites: The thiazole ring uniquely possesses a hard nitrogen base and a soft sulfur base.[4] This dual nature allows it to coordinate effectively with a wide range of metal ions, from hard alkali earth metals to softer transition metals and lanthanides.[4]

  • Functional Potential: The electron-deficient nature of the thiazole ring, combined with its inherent fluorescence, makes its metal complexes promising candidates for applications in luminescence, sensing, and catalysis.[1][5]

This guide will provide the necessary protocols and scientific rationale to harness the potential of H₂-TzDC in the development of advanced functional materials.

Synthesis and Preparation

Synthesis of Thiazole-4,5-dicarboxylic Acid (H₂-TzDC)

While H₂-TzDC is commercially available, its synthesis from common starting materials is a valuable procedure for many laboratories. A common route involves the Hantzsch thiazole synthesis, followed by oxidation. A representative workflow is outlined below.

Protocol 2.1: Synthesis of Thiazole-4,5-dicarboxylic Acid

Objective: To synthesize the H₂-TzDC ligand.

Materials:

  • Diethyl 2,3-dibromosuccinate

  • Thioformamide

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Cyclization to form Diethyl thiazole-4,5-dicarboxylate.

    • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2,3-dibromosuccinate (1 eq) in ethanol.

    • Add thioformamide (1.1 eq) to the solution.

    • Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: This is a classic Hantzsch thiazole synthesis where the thioamide provides the S-C-N fragment that reacts with the α-halocarbonyl compound to form the thiazole ring.

  • Step 2: Saponification to the Dicarboxylic Acid.

    • After cooling the reaction mixture, add a 2M aqueous solution of NaOH (2.5 eq).

    • Heat the mixture to reflux for an additional 2-3 hours to hydrolyze the ester groups.

    • Cool the solution to room temperature and then place it in an ice bath.

    • Rationale: Basic hydrolysis (saponification) converts the diethyl ester into the disodium salt of the dicarboxylic acid, which is soluble in the aqueous-alcoholic mixture.

  • Step 3: Acidification and Isolation.

    • Slowly acidify the cold solution with concentrated HCl until the pH is approximately 1-2. A white precipitate of H₂-TzDC will form.

    • Rationale: Protonation of the carboxylate salt renders the dicarboxylic acid insoluble, allowing it to precipitate out of the solution.

    • Filter the precipitate using a Büchner funnel, wash with cold deionized water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to yield pure thiazole-4,5-dicarboxylic acid.

  • Characterization:

    • Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

General Protocol for Synthesis of Metal-TzDC Complexes

The synthesis of metal complexes with H₂-TzDC typically involves solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a sealed vessel. This allows for the slow crystallization of the coordination polymer or MOF. The choice of solvent, temperature, and pH can significantly influence the final structure.[2]

Protocol 2.2: Solvothermal Synthesis of a [M(TzDC)(H₂O)ₓ] Coordination Polymer

Objective: To synthesize a crystalline coordination polymer using H₂-TzDC and a divalent metal salt (e.g., Zn(II), Co(II), Mn(II)).

Materials:

  • Thiazole-4,5-dicarboxylic acid (H₂-TzDC)

  • A metal salt (e.g., Zinc acetate dihydrate, Cobalt(II) nitrate hexahydrate)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Step 1: Reagent Preparation.

    • In a 20 mL glass vial, add H₂-TzDC (e.g., 0.1 mmol, 17.3 mg).

    • Add the metal salt (e.g., Zinc acetate dihydrate, 0.1 mmol, 22.0 mg).

    • Add the solvent system. A common choice is a mixture of DMF and ethanol (e.g., 8 mL DMF, 2 mL ethanol).

    • Rationale: DMF is a high-boiling polar aprotic solvent that is excellent for dissolving organic ligands and many metal salts. The addition of ethanol can sometimes modify the solubility and influence crystal growth. The intrinsic acidity of the metal salt often facilitates the deprotonation of the ligand without needing an external base.[3]

  • Step 2: Solvothermal Reaction.

    • Seal the vial inside a Teflon-lined stainless steel autoclave.

    • Place the autoclave in a programmable oven.

    • Heat the oven to a specific temperature (e.g., 100-140 °C) and hold for a set period (e.g., 48-72 hours).

    • Rationale: The elevated temperature and pressure of the solvothermal method increase the reactivity and solubility of the components, promoting the formation of highly crystalline products. Slow cooling is crucial for obtaining single crystals suitable for X-ray diffraction.

    • Allow the oven to cool slowly to room temperature over 24 hours.

  • Step 3: Product Isolation.

    • Carefully open the autoclave and retrieve the vial.

    • Crystals of the product should be visible.

    • Isolate the crystals by decanting the mother liquor.

    • Wash the crystals with fresh DMF and then ethanol to remove any unreacted starting materials.

    • Dry the crystals in air or under a mild vacuum.

Characterization of Thiazole-4,5-dicarboxylate Complexes

A multi-technique approach is essential to fully elucidate the structure and properties of the synthesized metal complexes.

Structural Analysis
  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise 3D structure, including bond lengths, bond angles, coordination environment of the metal, and the overall network topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to match the experimental pattern with the one simulated from SCXRD data.[3][6] It is also crucial for analyzing materials that do not form large single crystals.[3]

Spectroscopic Characterization
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for confirming the coordination of the carboxylate groups to the metal center.

    • Causality: In the free H₂-TzDC ligand, the C=O stretch of the carboxylic acid appears at a high frequency (~1700 cm⁻¹). Upon deprotonation and coordination to a metal, this band disappears and is replaced by two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO⁻) group, typically in the 1550-1650 cm⁻¹ and 1380-1450 cm⁻¹ regions, respectively. The separation between these two bands (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).[7]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex.

    • Ligand-based π→π transitions:* Intense absorption bands in the UV region are typically associated with electronic transitions within the aromatic thiazole ring.

    • Ligand-to-Metal Charge Transfer (LMCT): New bands that appear upon complexation, often at lower energy, can be attributed to LMCT transitions.[7]

    • d-d transitions: For complexes with transition metals like Cu(II) or Co(II), weak absorptions in the visible region correspond to d-d electronic transitions, which are informative about the coordination geometry (e.g., octahedral vs. tetrahedral).[7]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complex and to quantify the number of solvent or coordinated water molecules.[2][8]

    • Causality: A typical TGA curve for a hydrated complex will show an initial weight loss corresponding to the removal of guest solvent molecules, followed by a second weight loss at a higher temperature corresponding to the loss of coordinated water molecules. The final decomposition of the ligand at even higher temperatures leads to the formation of a stable metal oxide.[8]

Data Presentation and Visualization

Key Spectroscopic Data Summary
Compound/ComplexKey FT-IR Bands (cm⁻¹)InterpretationUV-Vis λₘₐₓ (nm)Assignment
H₂-TzDC (Ligand) ~1700 (ν C=O), ~3000 (br, ν O-H)Carboxylic acid C=O and O-H stretch~280π→π* (thiazole ring)
[Zn(TzDC)(H₂O)₂] ~1610 (νₐₛ COO⁻), ~1400 (νₛ COO⁻)Coordinated carboxylate groups~285π→π* (shifted)
[Cu(TzDC)(H₂O)₂] ~1620 (νₐₛ COO⁻), ~1385 (νₛ COO⁻)Coordinated carboxylate groups~290, ~750 (br)π→π*, d-d transition
Visualization of Concepts

Diagram 1: Ligand Structure and Potential Donor Sites Caption: Structure of thiazole-4,5-dicarboxylic acid highlighting its potential coordination sites.

Diagram 2: Experimental Workflow for Complex Synthesis Caption: A typical solvothermal synthesis workflow for metal-TzDC coordination polymers.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis arrow arrow ligand H₂-TzDC Ligand mix Mix & Seal in Autoclave ligand->mix salt Metal Salt salt->mix solvent Solvent (e.g., DMF) solvent->mix heat Heat (100-140 °C) 48-72 hours mix->heat cool Slow Cooling heat->cool wash Wash with Solvent cool->wash dry Dry Crystals wash->dry characterize Characterization (PXRD, FT-IR, TGA) dry->characterize

Diagram 3: Common Coordination Modes of the TzDC²⁻ Ligand Caption: Potential coordination modes of the deprotonated TzDC²⁻ ligand with metal centers (M).

Coordination_Modes cluster_chelate N,O-Chelating cluster_bridge O,O'-Bridging N1 N C1 C N1->C1 C2 C C1->C2 C3 C C1->C3 S1 S C2->S1 S1->N1 O1 O C3->O1 O2 O C3->O2 M1 M M1->N1 M1->O1 N2 N C4 C N2->C4 C5 C C4->C5 C6 C C4->C6 S2 S C5->S2 S2->N2 O3 O C6->O3 O4 O C6->O4 M2 M M2->O3 M3 M M3->O4

Applications and Future Directions

The unique structural and electronic properties of metal complexes derived from thiazole-4,5-dicarboxylic acid open up several promising avenues for research and development.

  • Design of Porous Materials (MOFs): The rigid and multitopic nature of H₂-TzDC makes it an excellent candidate for constructing robust MOFs.[9][10] These materials could be explored for applications in gas storage and separation, leveraging the potential for selective interactions with the thiazole ring's heteroatoms. The porosity and tunable nature of MOFs make them adaptable for various applications.[1]

  • Heterogeneous Catalysis: Thiazole-containing metal complexes have shown promise as catalysts.[7] MOFs constructed from H₂-TzDC could serve as recyclable heterogeneous catalysts, with the metal nodes acting as active sites and the porous structure allowing for reactant diffusion.[7]

  • Luminescent Sensors: The intrinsic fluorescence of the thiazole moiety is a significant asset.[1] Coordination to metal ions, particularly lanthanides, can lead to an "antenna effect," where the ligand absorbs light efficiently and transfers the energy to the metal ion, resulting in sharp, characteristic emission. This phenomenon can be exploited to develop highly sensitive luminescent sensors for detecting specific analytes that interact with the framework.[1]

  • Drug Development and Bio-materials: Given the prevalence of the thiazole ring in pharmaceuticals, metal complexes of H₂-TzDC could be investigated for their biological activities, including antimicrobial or anticancer properties.[4][7] The coordination of a bioactive ligand to a metal can enhance its therapeutic efficacy.

Conclusion

Thiazole-4,5-dicarboxylic acid is a ligand with considerable untapped potential. Its combination of rigidity, multiple donor sites, and inherent functionality provides a powerful tool for the rational design of new coordination complexes and polymers. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore this promising system. By systematically varying metal ions, solvent systems, and reaction conditions, a vast landscape of new materials with tailored properties in catalysis, luminescence, and beyond awaits discovery.

References

  • Abu-Dief, A. M., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. ACS Omega. Available at: [Link]

  • Carlucci, C., et al. (2021). Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. MDPI. Available at: [Link]

  • Aprea, A., et al. (2010). Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers. ResearchGate. Available at: [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. Available at: [Link]

  • Aprea, A., et al. (2010). Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid, C6H2N2O4S2, and its coordination polymers. CORE. Available at: [Link]

  • Frija, L. M. T., et al. (2015). Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. ResearchGate. Available at: [Link]

  • Prasetyanto, E. A., et al. (2019). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. PubMed Central. Available at: [Link]

  • Babel, D., et al. (2017). Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. ResearchGate. Available at: [Link]

  • Bevk, D., et al. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing. Available at: [Link]

  • Galli, S., et al. (2025). Thiazolothiazole based functional metal–organic frameworks. CrystEngComm (RSC Publishing). Available at: [Link]

  • Kim, Y., et al. (2001). Synthesis and crystal structures of metal complexes with 4,5-imidazole-dicarboxylate chelates: Self-assembled structures via NH⋯O=C intermolecular hydrogen bonds. ResearchGate. Available at: [Link]

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Application Notes and Protocols: Evaluating Isothiazole Derivatives as Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The global burden of chronic inflammatory diseases necessitates the urgent discovery of novel therapeutic agents with improved efficacy and safety profiles. Inflammation is a complex biological response involving a cascade of molecular events, primarily mediated by signaling pathways such as Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK), and enzymatic activities of cyclooxygenases (COX) and lipoxygenases (LOX).[1][2][3] Isothiazoles, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds, have emerged as a "privileged scaffold" in medicinal chemistry.[4][5] Their derivatives have demonstrated a wide spectrum of biological activities, including noteworthy anti-inflammatory, antiviral, and anticancer properties, making them a focal point for modern drug discovery.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for researchers engaged in the synthesis, screening, and mechanistic evaluation of isothiazole derivatives as potential anti-inflammatory agents.

Section 1: The Mechanistic Landscape of Isothiazole-Mediated Anti-Inflammation

The anti-inflammatory effects of isothiazole derivatives are not attributed to a single mechanism but rather to their ability to modulate multiple key nodes within the inflammatory cascade. Understanding these targets is fundamental to designing rational screening funnels and interpreting experimental outcomes.

  • Inhibition of Pro-Inflammatory Enzymes (COX/LOX): A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins.[7] Several thiazole and isothiazole derivatives have been identified as potent inhibitors of COX and LOX enzymes, thereby blocking the arachidonic acid inflammatory pathway.[2][8]

  • Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[3] Sustained activation of NF-κB is a hallmark of chronic inflammatory diseases.[3] Certain benzothiazole derivatives have demonstrated the ability to suppress this pathway, offering a powerful mechanism for controlling inflammation.[3][9]

  • Attenuation of the p38 MAPK Pathway: The p38 MAPK signaling cascade is another crucial pathway that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6 at both the transcriptional and translational levels.[1] It is a well-established target for anti-inflammatory therapies, and various isothiazole-based compounds have been designed as potent p38 MAPK inhibitors.[10]

The interplay between these pathways represents a synergistic network that drives the inflammatory response. Isothiazole derivatives that can modulate multiple targets within this network are of significant therapeutic interest.

Inflammatory_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK LPS LPS (Stimulus) LPS->TLR4 IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK Activates p38 p38 MAPK MAPKK->p38 Activates AA Arachidonic Acid COX2_Enzyme COX-2 Enzyme AA->COX2_Enzyme Substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Synthesis DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription Isothiazole Isothiazole Derivatives Isothiazole->IKK Inhibits Isothiazole->p38 Inhibits Isothiazole->COX2_Enzyme Inhibits

Figure 1: Key inflammatory signaling pathways targeted by isothiazole derivatives.

Section 2: Synthesis of Isothiazole Derivatives

A variety of synthetic routes to isothiazole derivatives have been reported. One common and effective method is the Hantzsch thiazole synthesis-type reaction, which can be adapted for isothiazoles. This involves the reaction of a compound containing an α-haloketone moiety with a thioamide or equivalent. The following is a representative protocol.

Synthesis_Workflow Start Starting Materials (α-haloketone, Thioamide) Reaction Condensation Reaction (Solvent, Base, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, IR, Mass Spec) Purify->Characterize Final Pure Isothiazole Derivative Characterize->Final

Figure 2: General workflow for the synthesis and purification of isothiazole derivatives.
Protocol 1: Representative Synthesis of a 5-Amino-isothiazole-4-carboxamide Derivative

Causality: This protocol outlines a cyclocondensation reaction. The α-cyano ester provides the C4, C5, and carboxylate backbone, while the thioamide acts as the N-S donor to form the isothiazole ring. The base facilitates the deprotonation and nucleophilic attack required for cyclization.

Materials:

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Substituted Thioamide

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted thioamide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature to form the sodium salt of the thioamide.

  • Substrate Addition: Add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the flask in an ice bath. Carefully acidify the mixture with 1M HCl to a pH of ~5-6.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure isothiazole derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Section 3: In Vitro Evaluation of Anti-Inflammatory Activity

A tiered approach is recommended for in vitro screening, starting with simple, high-throughput assays and progressing to more complex, mechanism-focused cell-based models.

In_Vitro_Screening_Funnel cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Tier 3: Mechanism of Action Assay1 Protein Denaturation Assay (Broad Activity) Assay3 LPS-Stimulated Macrophages (RAW 264.7 / PBMCs) Assay1->Assay3 Assay2 COX-1/COX-2 Enzyme Assay (Target-Specific) Assay2->Assay3 Readout1 Cytotoxicity Assay (MTT/LDH) (Determine Safe Doses) Assay3->Readout1 Readout2 Nitric Oxide (Griess Assay) (Inflammatory Mediator) Assay3->Readout2 Readout3 Cytokine Measurement (ELISA) (TNF-α, IL-6) Assay3->Readout3 Assay4 Western Blot / qPCR Readout3->Assay4 Readout4 Analyze Pathway Proteins (p-p38, IκBα, COX-2)

Figure 3: A tiered workflow for the in vitro screening of anti-inflammatory compounds.
Protocol 2: Inhibition of Albumin Denaturation Assay

Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis. This assay provides a simple, preliminary indication of a compound's ability to stabilize proteins and prevent denaturation induced by heat.[11]

Materials:

  • Bovine Serum Albumin (BSA), 5% w/v solution in phosphate-buffered saline (PBS)

  • Test compounds (isothiazole derivatives) at various concentrations

  • Diclofenac sodium (positive control)

  • PBS (pH 7.4)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare the reaction mixture: 500 µL of 5% w/v BSA solution + 4.5 mL of PBS.

  • Add 500 µL of the test compound solution (dissolved in a minimal amount of DMSO and diluted with PBS) to achieve final concentrations of 10, 50, 100, 250 µg/mL.

  • Prepare a control group with 500 µL of PBS instead of the test compound.

  • Prepare a positive control group using Diclofenac sodium at the same concentrations.

  • Incubate all tubes at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

  • Cool the tubes to room temperature.

  • Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Protocol 3: LPS-Induced Inflammation in RAW 264.7 Macrophages

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via TLR4, triggering the inflammatory cascade.[12] This cell-based model is a gold standard for evaluating the efficacy of anti-inflammatory compounds in a biologically relevant context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli O111:B4)

  • Test compounds (isothiazole derivatives)

  • MTT reagent or LDH cytotoxicity kit

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old media. Add fresh media containing various non-toxic concentrations of the isothiazole derivatives (determined by a prior cytotoxicity assay). Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to each well to a final concentration of 1 µg/mL (except for the vehicle control group).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for NO and cytokine analysis. Store at -80°C if not used immediately.

Sub-protocol 3.1: Nitric Oxide (NO) Measurement (Griess Assay)

  • Add 50 µL of cell supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Sub-protocol 3.2: Cytokine Quantification (ELISA)

  • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.

  • Follow the manufacturer's protocol precisely for coating, blocking, sample/standard addition, detection antibody, substrate development, and absorbance reading.

Section 4: In Vivo Validation in Preclinical Models

Promising candidates from in vitro screens must be validated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[13][14]

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic model of acute inflammation.[15] Carrageenan injection induces a biphasic inflammatory response, with an initial phase mediated by histamine and serotonin, and a later phase (3-6 hours) dominated by prostaglandin production, which is sensitive to COX inhibitors.[6][15]

Materials:

  • Wistar rats (180-200g)

  • Carrageenan (1% solution in sterile saline)

  • Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)

  • Indomethacin or Diclofenac (positive control)

  • Plebysmometer

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for one week. Divide them into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (e.g., Isothiazole derivative at 10, 25, 50 mg/kg).

  • Fasting: Fast the animals overnight before the experiment but allow free access to water.

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume (V₀) of the left hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

  • Calculation:

    • Edema Volume (mL) = Vₜ - V₀

    • % Inhibition of Edema = [(Edema_control - Edema_treated) / Edema_control] x 100

Section 5: Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between compounds and controls.

Table 1: In Vitro Anti-Inflammatory Activity of Isothiazole Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition IC₅₀ (µM) in RAW 264.7
IZD-1 15.20.819.05.6
IZD-2 >1002.5>4010.2
IZD-3 5.44.91.125.1
Celecoxib >1500.05>30001.8

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model (at 3 hours)

Treatment GroupDose (mg/kg, p.o.)Paw Edema Volume (mL) ± SEM% Inhibition
Vehicle Control -0.85 ± 0.06-
IZD-1 250.42 ± 0.0450.6%
IZD-1 500.29 ± 0.03 65.9%
Indomethacin 100.35 ± 0.0558.8%
p < 0.05, *p < 0.01 compared to Vehicle Control

Conclusion and Future Perspectives

The isothiazole scaffold represents a highly promising starting point for the development of next-generation anti-inflammatory agents. The protocols detailed in this guide provide a robust framework for the systematic evaluation of novel derivatives, from initial synthesis to in vivo proof-of-concept. Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for specific targets like COX-2 or p38 MAPK, while simultaneously profiling for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity to identify candidates with genuine clinical potential.

References

  • El-Sayed, M. A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1704. Available from: [Link]

  • Alam, M. A., & Siddiqui, N. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available from: [Link]

  • Regiec, A., et al. (1993). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 48(7), 957-73. Available from: [Link]

  • Prateek, P., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10). Available from: [Link]

  • Villalobos-García, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(11), 2555. Available from: [Link]

  • Journal of Medicinal Chemistry. (2026). Ahead of Print. ACS Publications. Available from: [Link]

  • Gieldanowski, J., & Patkowski, J. (1975). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 23(3), 365-74. Available from: [Link]

  • Alam, M. A., & Siddiqui, N. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Available from: [Link]

  • Ghorab, M. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available from: [Link]

  • Zvetkova, E., et al. (2016). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Cytotechnology, 68(4), 1177-85. Available from: [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). National Institutes of Health. Available from: [Link]

  • Al-Ostath, O. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30093-30107. Available from: [Link]

  • A review on progress of thiazole derivatives as potential anti-inflammatory agents. (2024). Informatics in Medicine Unlocked. Available from: [Link]

  • Gupta, M., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology, 27(5), 875-887. Available from: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. Available from: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). ResearchGate. Available from: [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. Available from: [Link]

  • García-Pérez, M. E., et al. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Molecules, 29(1), 195. Available from: [Link]

  • Al-Ostath, O. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available from: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (2004). Journal of Medicinal Chemistry. Available from: [Link]

  • Maccioni, E., et al. (2012). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 17(1), 846-861. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Isothiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of isothiazole-4,5-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its purification. The methodologies described are grounded in established chemical principles to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

Isothiazole-4,5-dicarboxylic acid is a valuable building block in medicinal and materials chemistry.[1] Its synthesis, often involving the oxidation of precursors like 5-amino-1,2-benzoisothiazole, can result in a crude product containing a variety of impurities.[2] These may include unreacted starting materials, inorganic salts from oxidizing agents (e.g., potassium permanganate), and potential side-products such as incompletely oxidized intermediates or decarboxylated species. The high polarity of the two carboxylic acid groups also presents unique challenges for purification.

This guide provides a structured approach to tackling these issues, focusing on the underlying principles of each technique to empower you to adapt and troubleshoot your specific situation.

Frequently Asked Questions (FAQs)

Q1: My crude isothiazole-4,5-dicarboxylic acid is an intractable solid with poor solubility. How can I begin to purify it?

A1: This is a common issue, especially if inorganic salts are present from the synthesis. The first step is typically an acid-base workup to separate the organic acid from inorganic impurities and other non-acidic organic materials.[3] By dissolving the crude product in a suitable aqueous base (like sodium hydroxide or sodium carbonate) and filtering, you can remove insoluble inorganic salts. The isothiazole-4,5-dicarboxylic acid will be in its soluble disodium salt form in the filtrate. Subsequent acidification will precipitate the purified acid.

Q2: After acid-base extraction, my product is still colored. What is the likely cause and how can I remove the color?

A2: Colored impurities are often highly conjugated organic byproducts from the oxidation reaction. While the initial acid-base extraction helps, some colored impurities may also be acidic and co-precipitate. Recrystallization is the most effective method to remove these. You may need to screen several solvent systems. For colored impurities that are difficult to remove by recrystallization alone, treatment with activated charcoal during the recrystallization process can be effective. Use a minimal amount of charcoal to avoid significant loss of your product.

Q3: I am concerned about the thermal stability of isothiazole-4,5-dicarboxylic acid. Can I use high temperatures for recrystallization?

A3: Caution is warranted. Aromatic carboxylic acids can be susceptible to decarboxylation at elevated temperatures. While isothiazole is a stable aromatic ring, it is best to use the lowest temperature necessary to achieve dissolution for recrystallization.[1] If you need to use a high-boiling point solvent, consider performing the dissolution quickly and cooling the solution promptly once everything is dissolved to minimize the risk of degradation.

Q4: How can I assess the purity of my final product?

A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity. Given the di-acid nature of the molecule, an ion-pair reversed-phase method may provide good peak shape and resolution.[4][5] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and to check for the presence of organic impurities.[6] Melting point analysis can also be a useful indicator of purity; a sharp melting point range is indicative of a pure compound.

Troubleshooting Guides

Troubleshooting Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique for acidic compounds like isothiazole-4,5-dicarboxylic acid.[7] The process leverages the differential solubility of the acidic compound and its salt form.

AcidBaseExtraction Crude Crude Product (Isothiazole-4,5-dicarboxylic acid + Impurities) Dissolve Dissolve in Aqueous Base (e.g., NaOH, Na2CO3) Crude->Dissolve Filter Filter Dissolve->Filter Insoluble Insoluble Impurities (Inorganic salts, neutral organics) Filter->Insoluble Solid Filtrate Aqueous Filtrate (Disodium Isothiazole-4,5-dicarboxylate) Filter->Filtrate Liquid Acidify Acidify (e.g., HCl, H2SO4) Filtrate->Acidify Precipitate Precipitate Forms Acidify->Precipitate Isolate Isolate Solid (Filtration/Centrifugation) Precipitate->Isolate PureAcid Purified Isothiazole-4,5-dicarboxylic Acid Isolate->PureAcid

Caption: Workflow for Acid-Base Purification.

Problem: Low recovery after precipitation.

Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Precipitation Check the pH of the solution after acidification. Ensure it is sufficiently acidic (pH 1-2) to fully protonate both carboxylic acid groups.The solubility of the dicarboxylic acid is lowest when it is fully protonated and neutral. At higher pH values, a significant portion may remain in the solution as the more soluble mono- or di-anion.
Product is somewhat soluble in the aqueous medium Cool the solution in an ice bath for an extended period before filtration. Wash the collected solid with a minimal amount of cold water.The solubility of most organic compounds, including dicarboxylic acids, decreases at lower temperatures, maximizing the yield of the precipitate.
Premature precipitation during base addition Use a more dilute solution of the crude product or add the base more slowly with vigorous stirring.If the local concentration of the base is too high, it can cause some components to precipitate before others are fully dissolved, leading to a complex mixture.
Troubleshooting Recrystallization

Recrystallization is a critical step for achieving high purity by removing closely related organic impurities. The choice of solvent is paramount.

Solvent Selection Strategy:

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Given the polar nature of isothiazole-4,5-dicarboxylic acid, polar protic solvents are a good starting point.

Solvent/System Rationale & Potential Outcome
Water Due to the two carboxylic acid groups, it is likely to have some solubility in hot water. This is a good, green solvent to try first.
Ethanol/Water A mixture can modulate the polarity. The compound may be more soluble in ethanol, and adding water as an anti-solvent can induce crystallization.
Acetic Acid/Water Acetic acid can be a good solvent for carboxylic acids. Dilution with water upon cooling can lead to precipitation.
Dioxane/Water Dioxane is a polar aprotic solvent that can be effective. As with ethanol, water can be used as an anti-solvent.

Step-by-Step Recrystallization Protocol (General):

  • Dissolution: In a flask, add the chosen solvent to the crude isothiazole-4,5-dicarboxylic acid. Heat the mixture with stirring to the boiling point of the solvent until the solid is completely dissolved. Add the solvent in small portions until a saturated solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Crystals Crystal Formation Cool->Crystals Isolate Isolate Crystals (Vacuum Filtration) Crystals->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General Recrystallization Workflow.

Problem: Oiling out instead of crystallization.

| Potential Cause | Troubleshooting Step | Scientific Rationale | | :--- | :--- | | Solution is too concentrated | Add a small amount of additional hot solvent to the oiled-out mixture and reheat to dissolve. Then, allow it to cool more slowly. | Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point in the solvent system. Diluting the solution can prevent this. | | Cooling is too rapid | Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help. | Rapid cooling can lead to a supersaturated state that favors the formation of an amorphous oil over an ordered crystal lattice. | | Solvent is inappropriate | Re-evaluate the solvent system. The compound may be too soluble in the chosen solvent. Try a more non-polar solvent or a different solvent mixture. | A good recrystallization solvent should have a steep solubility curve with respect to temperature for the compound of interest. |

References

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51.
  • Abilov, M., et al. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH.
  • Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
  • Haddad, P. R., et al. (2008).
  • Chemsrc. (2025, August 27). ISOTHIAZOLE-4,5-DICARBOXYLIC ACID | CAS#:66882-70-0. Retrieved from [Link]

  • Turner, N. J., & Turner, J. D. (n.d.).
  • ResearchGate. (2025, August 7). Synthesis of Novel, Chiral, Water-Soluble Isothiazole Derivatives. Retrieved from [Link]

  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Ito, S., et al. (2020). Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. NIH.
  • Google Patents. (n.d.). US5097066A - Process for purification of aromatic dicarboxylic acids.
  • PubMed. (2006, July 15). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

  • Affenzeller, S., et al. (2019). Quantitation of eumelanin and pheomelanin markers in diverse biological samples by HPLC-UV-MS following solid-phase extraction. PLOS ONE, 14(10), e0223552.
  • ResearchGate. (n.d.). Synthesis of isothiazole derivatives [4-6]. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Water-soluble copper(II) complexes with 4,5-dichloro-isothiazole-3-carboxylic acid and heterocyclic N-donor ligands: Synthesis, crystal structures, cytotoxicity, and DNA binding study. Retrieved from [Link]

  • MDPI. (2018, January 12). Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. Retrieved from [Link]

  • Asati, V., et al. (n.d.). Microwave-assisted Heterocyclic Dicarboxylic Acids as Potential Antifungal and Antibacterial Drugs. PubMed Central.
  • DergiPark. (2020, November 27). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. Retrieved from [Link]

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Technical Support Center: Stability of Isothiazole Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isothiazole dicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of heterocyclic compounds. My goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The stability of your reagents is paramount to the reproducibility and success of your research, and this guide will address the common challenges and questions that arise when handling isothiazole dicarboxylic acids.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent Biological Activity or Reaction Yields

You've been using a stock solution of an isothiazole dicarboxylic acid for a series of experiments, but you're observing a gradual or sudden drop in the efficacy of your compound or the yield of your reaction.

  • Potential Cause 1: pH-dependent Degradation. The isothiazole ring can be susceptible to cleavage under certain pH conditions, especially in the presence of nucleophiles. The carboxylic acid functional groups can also influence the electron density of the ring, potentially affecting its stability at different pH values.

  • Troubleshooting Protocol:

    • pH Verification: Immediately measure the pH of your stock solution and any buffered solutions you are using for your experiments.

    • Solution Freshness: Prepare fresh stock solutions of your isothiazole dicarboxylic acid before each set of experiments, especially for long-term studies.

    • Buffer Selection: If working in a buffered system, consider the composition of your buffer. Some buffer components can act as nucleophiles and promote degradation. Phosphate buffers are generally a good starting point due to their inert nature.

    • Forced Degradation Study (Acid/Base Hydrolysis): To understand the pH stability of your specific isothiazole dicarboxylic acid, perform a forced degradation study.

      • Prepare solutions of your compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water or PBS), and basic (e.g., 0.1 M NaOH) conditions.

      • Incubate these solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

      • Analyze the samples at each time point using a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining parent compound and identify any degradation products.

  • Expert Insight: The pKa values of the dicarboxylic acid groups will significantly influence the compound's solubility and its stability at different pH levels. At a pH above the pKa, the carboxylates will be deprotonated, increasing aqueous solubility but potentially altering the electronic properties of the isothiazole ring.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Upon analyzing your isothiazole dicarboxylic acid sample, you observe unexpected peaks in your HPLC or LC-MS chromatogram that were not present in the initial analysis of the compound.

  • Potential Cause 1: Thermal Degradation. Isothiazole derivatives can be susceptible to thermal degradation, especially at elevated temperatures used for certain reactions or during sample preparation (e.g., evaporation of solvents at high heat).

  • Potential Cause 2: Photodegradation. Exposure to light, particularly UV light, can induce photochemical reactions leading to the degradation of the isothiazole ring or modifications to the side chains.

  • Troubleshooting Protocol:

    • Review Experimental Conditions: Carefully review your experimental protocol for any steps involving high temperatures or prolonged exposure to light.

    • Thermal Stability Assessment:

      • Perform a solid-state thermal stress study by exposing a sample of your compound to elevated temperatures (e.g., 60°C, 80°C) for a set duration.

      • For solution-state stability, incubate a solution of your compound at various temperatures and analyze for degradation over time.

    • Photostability Assessment (ICH Q1B Guideline):

      • Expose a solution of your isothiazole dicarboxylic acid to a controlled light source (e.g., a photostability chamber with a combination of cool white fluorescent and near-UV lamps).

      • Ensure a dark control is run in parallel to differentiate between light-induced and thermal degradation.

      • Analyze the samples at specific time points to determine the rate of photodegradation.

    • Storage Conditions: Always store your isothiazole dicarboxylic acids, both in solid form and in solution, in a cool, dark place. For long-term storage, consider refrigeration or freezing, and use amber vials or wrap containers in aluminum foil to protect from light.

  • Expert Insight: The nature and position of substituents on the isothiazole ring can influence its photostability. Halogenated derivatives, for instance, may have different photosensitivity compared to their non-halogenated counterparts.[1]

Issue 3: Poor Solubility or Precipitation During Experiments

You are having difficulty dissolving your isothiazole dicarboxylic acid in your desired solvent, or it precipitates out of solution during the experiment.

  • Potential Cause 1: Incorrect Solvent Choice. The polarity of the solvent may not be appropriate for the specific isothiazole dicarboxylic acid you are using. The presence of two carboxylic acid groups suggests that the compound will have a degree of polarity.

  • Potential Cause 2: pH Effects on Solubility. The protonation state of the carboxylic acid groups dramatically affects solubility. In their protonated (acidic) form, these compounds are generally less soluble in aqueous media.

  • Troubleshooting Protocol:

    • Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, DMSO, DMF).

    • pH Adjustment: For aqueous solutions, carefully adjust the pH. Increasing the pH above the pKa of the carboxylic acid groups will deprotonate them, forming a more soluble carboxylate salt. A dilute solution of a base like sodium hydroxide or a buffer with a suitable pH can be used.

    • Co-solvents: Consider the use of a co-solvent system. For example, dissolving the compound in a small amount of DMSO first and then diluting it with your aqueous buffer can improve solubility.

    • Salt Formation: For long-term storage of a more soluble form, consider preparing a stable salt of your isothiazole dicarboxylic acid.

  • Expert Insight: When using co-solvents like DMSO, be mindful of their potential to interfere with downstream biological assays. Always run appropriate vehicle controls.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for isothiazole dicarboxylic acids?

    • A1: For solid compounds, store in a tightly sealed container in a cool, dark, and dry place. A desiccator can be beneficial to prevent moisture absorption. For solutions, store in amber vials at 2-8°C for short-term use. For long-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.

  • Q2: How can I monitor the stability of my isothiazole dicarboxylic acid over time?

    • A2: The best approach is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the parent compound from its degradation products. You should periodically analyze your stock solutions to ensure the concentration and purity have not changed.

  • Q3: Are there any known incompatible reagents to avoid when working with isothiazole dicarboxylic acids?

    • A3: Avoid strong reducing agents, as they can potentially cleave the N-S bond of the isothiazole ring. Also, be cautious with strong nucleophiles, especially at elevated temperatures, as they may lead to ring-opening reactions.

  • Q4: Can the decarboxylation of isothiazole dicarboxylic acids be a stability concern?

    • A4: Yes, decarboxylation can occur, particularly at high temperatures.[2] The ease of decarboxylation will depend on the position of the carboxylic acid groups on the isothiazole ring. If your experimental conditions involve high heat, you should be aware of the potential for decarboxylation and analyze for the corresponding mono-carboxylic or unsubstituted isothiazole as potential degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of an isothiazole dicarboxylic acid under various stress conditions.

Materials:

  • Isothiazole dicarboxylic acid

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Purified water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Thermostatic oven/water bath

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your isothiazole dicarboxylic acid in a suitable solvent (e.g., methanol or a co-solvent mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal Degradation: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Photodegradation: Prepare a solution of your compound in a transparent container and a dark control in an amber container.

  • Incubation:

    • Incubate the acid, base, and thermal degradation samples at 60°C.

    • Keep the oxidative degradation sample at room temperature.

    • Place the photodegradation samples in a photostability chamber.

  • Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the pH before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation for each condition and time point. Identify and, if possible, characterize any major degradation products.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G A Inconsistent Results or Unexpected Chromatographic Peaks B Check Storage Conditions (Temp, Light, Moisture) A->B C Review Experimental Parameters (pH, Temp, Reagents) A->C F Optimize Storage and Experimental Conditions B->F D Perform Forced Degradation Study (pH, Temp, Light, Oxidation) C->D E Analyze Degradation Products (LC-MS, NMR) D->E E->F G Implement Routine Stability Testing F->G

Caption: A decision-making workflow for identifying and resolving stability issues with isothiazole dicarboxylic acids.

Potential Degradation Pathways

DegradationPathways cluster_0 Stress Conditions cluster_1 Isothiazole Dicarboxylic Acid cluster_2 Potential Degradation Products Strong Acid/Base Strong Acid/Base Parent Isothiazole Dicarboxylic Acid Strong Acid/Base->Parent Hydrolysis Heat Heat Heat->Parent Decarboxylation Light (UV) Light (UV) Light (UV)->Parent Photodegradation Hydrolysis Ring-Opened Products Parent->Hydrolysis Decarboxylation Mono-carboxylic Acid or Unsubstituted Isothiazole Parent->Decarboxylation Photoproducts Isomers or Ring- Rearranged Products Parent->Photoproducts

Sources

Isothiazole Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the synthesis of isothiazole-containing molecules. Drawing from established literature and field experience, this resource provides in-depth, mechanistically grounded answers to common problems, focusing on the identification and mitigation of side reactions.

Section 1: Frequently Asked Questions (FAQs) on Common Side Reactions

This section addresses the most common and perplexing issues encountered during isothiazole ring formation and subsequent functionalization. Each answer provides a causal explanation and actionable troubleshooting steps.

Q1: My reaction is producing the thiazole isomer along with my desired isothiazole. How can I improve selectivity?

A1: This is one of the most frequent challenges, particularly in multi-component reactions where a C-S-C fragment and an N-C fragment are assembled. The formation of the 1,3-thiazole isomer competes directly with the desired 1,2-isothiazole synthesis because both pathways can be mechanistically accessible from common intermediates.

Causality & Mechanism: In syntheses employing starting materials like β-enaminones or related structures, the reaction proceeds through intermediates that can undergo cyclization in two different ways. The formation of isothiazole involves the creation of an N-S bond, while thiazole formation requires the formation of a C-S bond at a different position. The reaction's selectivity is governed by the relative activation energies of these competing cyclization pathways. For instance, in a three-component reaction involving enaminoesters, a fluorodibromoamide/ester, and sulfur, both thiazoles and isothiazoles can be formed.[1][2][3] The choice of solvent, base, and temperature can tip the balance in favor of one isomer over the other.

Troubleshooting & Preventative Measures:

  • Solvent Polarity: The polarity of the solvent can influence the stability of the transition states leading to each isomer. Experiment with a range of solvents (e.g., from non-polar toluene to polar DMF or DMSO) to find the optimal conditions for isothiazole formation.

  • Temperature Control: Cyclization reactions are often highly sensitive to temperature. Running the reaction at a lower temperature may favor the thermodynamically more stable product, or conversely, a higher temperature might be needed to overcome the activation barrier for the desired pathway. A systematic temperature screen is recommended.

  • Base Selection: The choice of base can be critical. A hindered, non-nucleophilic base may favor one pathway by selectively deprotonating a specific site, whereas a different base might alter the equilibrium of intermediates.

  • Catalyst/Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the sulfur source, for example, could open up alternative reaction pathways leading to byproducts.

A three-component strategy has been developed that can be tuned to offer high selectivity for either thiazoles or isothiazoles, highlighting the critical role of reaction conditions.[1][3]

Q2: I'm getting a mixture of isothiazole regioisomers. What factors control the regiochemistry?

A2: Lack of regioselectivity is a common issue when the precursors for cyclization are unsymmetrical. This results in a mixture of products where the substituents are arranged differently around the isothiazole core, complicating purification and reducing the yield of the target molecule.

Causality & Mechanism: Regioselectivity is determined by which nitrogen and which carbon atom of your precursor form the N-S and C-S or C=N bonds of the final ring. For example, in 1,3-dipolar cycloaddition reactions using nitrile sulfides, a low level of regioselectivity is often observed.[4] This is attributed to the electronic properties of the reacting species; the outcome is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Small differences in the energies of these orbitals can lead to a mixture of products.[4]

Troubleshooting & Preventative Measures:

  • Substrate Modification: The most effective strategy is often to modify one of the starting materials to favor a single reaction pathway. This can be achieved by introducing a "directing group"—an electron-withdrawing or -donating group that electronically biases the molecule—to encourage bond formation at a specific site. A similar strategy has been successfully used to achieve high regioselectivity in the synthesis of other heterocycles.[5]

  • Use of Bulky Substituents: Incorporating a sterically bulky group at a position adjacent to one of the reactive sites can physically block the approach of the other reactant, thereby preventing the formation of the undesired regioisomer.

  • Metal Catalysis: In some syntheses, the choice of metal catalyst and ligands can profoundly influence regioselectivity by coordinating to the reactants and directing their orientation in the transition state.

Q3: My reaction with a halogenated isothiazole is yielding a bi-isothiazole dimer. What causes this and how can I prevent it?

A3: Dimerization is a frequent side reaction in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) when using halogenated isothiazoles as substrates. This leads to the formation of a symmetrical bi-isothiazole compound, consuming the starting material and reducing the yield of the desired coupled product.

Causality & Mechanism: This side reaction, often called homocoupling, is catalyzed by the same transition metal (typically palladium) used for the primary cross-coupling reaction. For instance, during a Heck reaction involving 3-bromo-4-iodoisothiazole, the formation of 4,4'-Bi(3-bromoisothiazole) has been observed as a side product.[6] It occurs when two molecules of the halogenated isothiazole react with each other instead of with the intended coupling partner. This is often promoted by higher temperatures, high catalyst loading, or the specific ligand/base system used.

Troubleshooting & Preventative Measures:

  • Optimize Catalyst Loading: Reduce the concentration of the palladium catalyst. While a certain amount is necessary for the reaction, excessive catalyst can increase the rate of homocoupling.

  • Control Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired cross-coupling. Homocoupling pathways often have a higher activation energy and are more prevalent at elevated temperatures.

  • Slow Addition of Reagents: Adding the halogenated isothiazole slowly to the reaction mixture containing the catalyst and the other coupling partner can help maintain a low concentration of the isothiazole starting material, thus disfavoring the second-order dimerization reaction.

  • Ligand and Base Screening: The choice of ligand and base can significantly impact the relative rates of cross-coupling versus homocoupling. Screen different phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., Cs₂CO₃, K₃PO₄) to find a system that suppresses dimer formation.

Q4: I am trying to synthesize an isothiazole but am concerned about forming other sulfur-nitrogen heterocycles like thiadiazoles. What should I watch out for?

A4: This is a valid concern, as the precursors for isothiazole synthesis can sometimes lead to other isomeric or related ring systems under certain conditions. A notable example is the potential confusion with the Hurd-Mori synthesis.

Causality & Mechanism: The Hurd-Mori reaction, which involves the reaction of hydrazone derivatives with thionyl chloride (SOCl₂), is a classic method for synthesizing 1,2,3-thiadiazoles , not isothiazoles (1,2-thiazoles).[7][8] Using precursors intended for a Hurd-Mori type reaction will not yield an isothiazole. The key is the structure of the starting material. Isothiazole syntheses typically build the ring from a three-carbon fragment and an "N-S" source, or a C-C-C-N fragment and a sulfur source, among other methods.[4] Thiadiazole syntheses follow different disconnection pathways.

Troubleshooting & Preventative Measures:

  • Verify Your Synthetic Route: Double-check your chosen synthetic pathway against reliable literature sources. Ensure the reaction is known to produce isothiazoles and not another class of heterocycles.

  • Correct Precursor Selection: The structure of your starting material is paramount. For example, the synthesis of isothiazoles from β-enaminones is a well-established route.[9] Ensure your precursors match those required for isothiazole formation.

  • Impact of Protecting Groups: In some cases, even with the correct precursors, side reactions can occur. For instance, in a Hurd-Mori synthesis of a fused pyrrolo-thiadiazole, the basicity of the pyrrolidine nitrogen atom had a major effect. Using an electron-withdrawing protecting group on the nitrogen led to a clean reaction with no significant side products, whereas an alkyl group resulted in poor yields.[10] This principle can be extended to isothiazole synthesis: the electronic nature of your substituents can influence reaction outcomes.

Section 2: Mechanistic & Workflow Diagrams

Visualizing complex chemical processes can simplify troubleshooting. The following diagrams illustrate competing reaction pathways and a logical workflow for diagnosing synthesis problems.

Isothiazole_vs_Thiazole cluster_0 Reaction Intermediate cluster_1 Isothiazole Pathway cluster_2 Thiazole Pathway (Side Reaction) Intermediate Key Acyclic Intermediate (e.g., from Enaminone + Sulfur Source) TS1 Transition State 1 (N-S Bond Formation) Intermediate->TS1 Path A TS2 Transition State 2 (C-S Bond Formation) Intermediate->TS2 Path B Isothiazole Desired Product (1,2-Isothiazole) TS1->Isothiazole Thiazole Side Product (1,3-Thiazole) TS2->Thiazole Control Control Factors: - Temperature - Solvent - Base Control->TS1 Control->TS2

Caption: Competing pathways for Isothiazole vs. Thiazole formation.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Analyze Analyze Crude Mixture (NMR, LC-MS, TLC) Start->Analyze Identify Identify Side Product(s) Analyze->Identify Isomer Isomeric Product? (Thiazole, Regioisomer) Identify->Isomer Dimer Dimer or Polymer? Identify->Dimer Degradation Decomposition? Identify->Degradation AdjustConditions Adjust Reaction Conditions: - Temperature - Solvent - Base/Catalyst Isomer->AdjustConditions Yes ModifySubstrate Modify Substrate: - Add Directing Group - Add Bulky Group Isomer->ModifySubstrate If conditions fail AdjustCoupling Adjust Coupling Conditions: - Lower Catalyst Load - Lower Temperature - Slow Addition Dimer->AdjustCoupling Yes Degradation->AdjustConditions Yes Purify Optimize Purification (Chromatography, Recrystallization) AdjustConditions->Purify ModifySubstrate->Purify AdjustCoupling->Purify

Caption: General workflow for troubleshooting isothiazole synthesis.

Section 3: Practical Troubleshooting & Purification Guides

This section provides a summary table of common issues and a general protocol for product purification.

Table 1: Summary of Key Side Reactions and Preventative Measures
Side Reaction TypeCommon Cause(s)Key Preventative Strategies
Isomer Formation Competing cyclization pathways (e.g., Thiazole formation).Screen solvents, optimize reaction temperature, select appropriate base.
Regioisomerism Symmetrically unbiased precursors, electronic effects.Introduce steric bulk or electronic directing groups on the substrate.
Dimerization Homocoupling in metal-catalyzed reactions.Reduce catalyst loading, lower reaction temperature, use slow reagent addition.
Degradation Harsh reaction conditions (high temp, strong acid/base).Use milder reagents, run reaction at lower temperatures, protect sensitive functional groups.
Protocol: General Purification Strategy for Separating Isothiazole Products from Common Byproducts

Isolating the desired isothiazole from unreacted starting materials, catalysts, and side products is critical. A multi-step approach is often necessary.

Objective: To purify a crude isothiazole product from common side products like isomers or dimers.

Methodology:

  • Initial Workup:

    • Quench the reaction mixture appropriately (e.g., with water or a buffered solution).

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to separate the organic products from inorganic salts.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

  • Preliminary Purification (if necessary):

    • If significant solid byproducts are present, filtration may be effective.

    • For removing highly polar impurities, a simple filtration through a plug of silica gel can be performed, eluting with a relatively non-polar solvent system.

  • Primary Purification Technique Selection:

    • Flash Column Chromatography: This is the most common and versatile method.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A solvent system of hexane/ethyl acetate is a good starting point. A gradient elution (gradually increasing the polarity) is often required to separate closely related isomers. Monitor fractions by Thin Layer Chromatography (TLC).[11]

    • Recrystallization: This is an excellent choice if the desired product is a solid and the impurities have different solubility profiles.

      • Choose a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.

      • Dissolve the crude material in a minimum amount of the hot solvent, filter hot to remove insoluble impurities, and allow to cool slowly to form pure crystals. Ethanol is often a suitable solvent for recrystallizing thiazole and isothiazole derivatives.[12]

  • Purity Analysis:

    • After purification, confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

References

  • Hurd–Mori 1,2,3-thiadiazole synthesis. In: Wikipedia. Wikimedia Foundation; 2023.

  • Gouda MA, Eldien HF, Girges MM. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. 2015.

  • Isothiazole synthesis. Organic Chemistry Portal.

  • Ma X, Yu X, Huang H, Zhou Y, Song Q. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. 2020.

  • Kletskov AV, Kruchinin DV, Popov EV, Potkin VI. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. 2019.

  • Prokhorov AM, Tabolin AA, Ioffe SL, Sukhorukov AY. Synthesis of Pyrrolo[2,3-d][1][7][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. National Center for Biotechnology Information. 2019.

  • Mondal S, Panda G. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. 2017;41(19):10636-10644.

  • Thiazole and Isothiazole Chemistry in Crop Protection. ACS Publications.

  • Al-Masoudi A, Al-Salami B, Al-Amiery A, Kadhum A. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Baghdad Science Journal. 2025.

  • Potkin VI, Kletskov AV, Petkevich SK, Zhilitskaya LV, Kurman PV. Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. 2002.

  • Product Class 15: Isothiazoles. Science of Synthesis.

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. 2025.

  • Kletskov AV, Kruchinin DV, Popov EV, Potkin VI. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. 2019.

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. 2024.

  • Ma X, Yu X, Huang H, Zhou Y, Song Q. Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. PubMed. 2020.

  • Regioselectivity Control in the Reaction of Cross-Conjugated Enynones with Monosubstituted Hydrazines: Original Synthesis of Luminescent 5-Styrylpyrazoles with a 1-Benzo[d]thiazole Ring. PubMed. 2025.

  • Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. 2025.

Sources

Validation & Comparative

A Comparative Guide for the Advanced Researcher: Isothiazole-4,5-dicarboxylic Acid vs. Phthalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the vast arsenal of bifunctional organic linkers, dicarboxylic acids are ubiquitous. However, the subtle substitution of a carbocyclic aromatic core, as in phthalic acid, with a heteroaromatic system like isothiazole, introduces profound changes in physicochemical properties and reactivity. This guide offers an in-depth, experimentally-grounded comparison between isothiazole-4,5-dicarboxylic acid and the benchmark aromatic linker, phthalic acid (benzene-1,2-dicarboxylic acid).

This document is structured not as a rigid template, but as a logical progression for the research scientist. We will dissect the fundamental structural differences and trace their impact on acidity, coordination behavior, and potential biological applications. The causality behind experimental choices and the interpretation of comparative data are emphasized to provide actionable insights for your own work.

Core Structural & Electronic Divergence

The foundational difference between these two molecules lies in their aromatic cores. This distinction is the genesis of their unique chemical personalities.

  • Phthalic Acid: As an isomer of benzenedicarboxylic acid, its chemistry is dictated by a highly stable, electron-rich benzene ring with two ortho-positioned carboxylic acid groups.[1][2] This proximity allows for strong intramolecular hydrogen bonding and facilitates the facile thermal dehydration to form phthalic anhydride, a cornerstone reagent in polymer and dye chemistry.[1][3]

  • Isothiazole-4,5-dicarboxylic Acid: This molecule incorporates a five-membered isothiazole ring, a heteroaromatic system containing both nitrogen and sulfur. This introduction of heteroatoms fundamentally alters the electronic landscape. The isothiazole ring is significantly more electron-deficient than benzene, a factor that dramatically increases the acidity of the appended carboxyl groups. Furthermore, the ring nitrogen presents an additional Lewis basic site for metal coordination, a feature absent in phthalic acid.[4]

Structures cluster_phthalic Phthalic Acid cluster_isothiazole Isothiazole-4,5-dicarboxylic acid pa Benzene-1,2-dicarboxylic acid pa_img iso 1,2-thiazole-4,5-dicarboxylic acid iso_img

Caption: Comparative molecular structures of Phthalic Acid and Isothiazole-4,5-dicarboxylic acid.

Physicochemical Properties: An Experimental Perspective

The structural differences manifest as distinct, measurable properties. Understanding these parameters is critical for designing reaction conditions and predicting material characteristics.

PropertyIsothiazole-4,5-dicarboxylic acidPhthalic AcidCausality & Experimental Implication
pKa₁ ~1-2 (estimated)2.89 - 2.95[1]The strongly electron-withdrawing isothiazole ring significantly acidifies the carboxyl protons. This allows for deprotonation under much milder basic conditions, which is crucial for pH-sensitive syntheses.
pKa₂ ~3-4 (estimated)5.41 - 5.51[1]The second deprotonation is similarly facilitated. The wider pKa window compared to phthalic acid can be exploited for stepwise coordination or pH-triggered assembly.
Solubility (Water) Moderate to High6 g/L (25 °C)[1][5]The polar N and S heteroatoms can act as hydrogen bond acceptors, often increasing aqueous solubility relative to the more hydrophobic benzene core. This can simplify aqueous reaction setups.
Thermal Behavior DecomposesMelts ~207 °C, readily forms anhydride[1][6]Phthalic acid's clean conversion to phthalic anhydride is a defining feature.[7] The isothiazole analogue undergoes more complex decomposition, as anhydride formation is not geometrically favored.
Coordination Sites 3 (2 x COO⁻, 1 x N)2 (2 x COO⁻)The availability of the isothiazole nitrogen as a third coordination site allows for the construction of more complex, higher-dimensional metal-organic frameworks (MOFs) compared to the typically planar coordination of phthalates.

Application Focus: Synthesis of Metal-Organic Frameworks (MOFs)

The choice of linker is paramount in MOF synthesis, directly influencing the resulting framework's topology, porosity, and functionality.

  • Phthalic Acid as a Linker: Its rigidity and well-defined binding mode through the two carboxylate groups have made it a reliable building block. However, its planar nature and bidentate coordination often lead to the formation of less-porous 1D chains or 2D layered structures.

  • Isothiazole-4,5-dicarboxylic Acid as a Linker: This linker offers a strategic advantage for building 3D frameworks. The potential for the isothiazole nitrogen to coordinate to a metal center, in addition to the two carboxylates, provides a "tritopic" binding capability. This can lead to more complex and robust network topologies with potentially enhanced gas sorption or catalytic properties.

Experimental Protocol: Comparative Solvothermal Synthesis of a Cu(II) MOF

This protocol is designed as a self-validating system to probe the structural differences arising from the two linkers under identical conditions.

Objective: To synthesize and structurally characterize the coordination polymers resulting from the reaction of Copper(II) acetate with phthalic acid and isothiazole-4,5-dicarboxylic acid.

Materials:

  • Copper(II) acetate monohydrate (Cu₂(OAc)₄·2H₂O)

  • Phthalic acid

  • Isothiazole-4,5-dicarboxylic acid

  • N,N-Dimethylformamide (DMF), high purity

  • Ethanol, absolute

  • Teflon-lined stainless steel autoclaves (23 mL)

Procedure:

  • Reagent Preparation (Linker Solution A - Phthalic Acid): In a 20 mL vial, dissolve 0.5 mmol (83.1 mg) of phthalic acid in 10 mL of DMF.

  • Reagent Preparation (Linker Solution B - Isothiazole Acid): In a separate 20 mL vial, dissolve 0.5 mmol (86.6 mg) of isothiazole-4,5-dicarboxylic acid in 10 mL of DMF. Gentle warming may be required.

  • Reaction Setup:

    • Into one Teflon-lined autoclave, add 0.5 mmol (99.9 mg) of Cu₂(OAc)₄·2H₂O. Add 5 mL of Linker Solution A and 5 mL of ethanol.

    • Into a second Teflon-lined autoclave, add 0.5 mmol (99.9 mg) of Cu₂(OAc)₄·2H₂O. Add 5 mL of Linker Solution B and 5 mL of ethanol.

  • Solvothermal Reaction: Seal both autoclaves tightly and place them in a programmable laboratory oven. Ramp the temperature to 110 °C over 2 hours and hold for 48 hours.

  • Cooling & Product Isolation: Allow the oven to cool naturally to room temperature over a period of ~12 hours. Carefully open the autoclaves. Collect the crystalline products by vacuum filtration, wash thoroughly with fresh DMF (3 x 5 mL), and then ethanol (3 x 5 mL).

  • Drying & Characterization: Dry the products in a vacuum oven at 60 °C overnight. Characterize the bulk material by Powder X-ray Diffraction (PXRD) to confirm phase purity and crystallinity. Select suitable single crystals for Single-Crystal X-ray Diffraction (SC-XRD) to elucidate the precise 3D network structure.

Trustworthiness Check: The validity of this comparison hinges on the strict adherence to identical molar ratios, solvent systems, temperatures, and reaction times. Any observed differences in the resulting crystal structures can be confidently attributed to the intrinsic properties of the dicarboxylic acid linkers.

workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Solvothermal Synthesis cluster_workup 3. Product Workup & Analysis A Dissolve Linker (Phthalic or Isothiazole Acid) in DMF C Combine Reagents & Ethanol in Autoclave A->C B Weigh Cu(II) Acetate B->C D Heat at 110°C for 48 hours C->D E Slow Cool to RT D->E F Filter, Wash (DMF, EtOH) E->F G Vacuum Dry F->G H Characterize (PXRD, SC-XRD) G->H

Caption: Experimental workflow for the comparative synthesis of MOFs.

Perspective in Medicinal Chemistry: Bioisosterism

The principle of bioisosteric replacement—substituting one moiety with another that retains similar physical or chemical properties relevant to biological activity—is a cornerstone of drug design.

  • Phthalic Acid Derivatives: The phthalimide group, derived from phthalic anhydride, has a long history in medicinal chemistry. However, it is irrevocably linked to the thalidomide tragedy, which underscores the critical importance of understanding the metabolic fate and stereochemical properties of such derivatives.

  • Isothiazole as a Bioisostere: The isothiazole ring is often considered a bioisostere of thiophene and, in some contexts, benzene. Replacing a phthalic acid substructure with isothiazole-4,5-dicarboxylic acid in a lead compound could offer several advantages:

    • Modulated Polarity & pKa: As established, the isothiazole derivative is more acidic and potentially more soluble, which can tune the pharmacokinetic profile (absorption, distribution, metabolism, excretion - ADME) of a drug.

    • Novel Binding Interactions: The ring nitrogen and sulfur can engage in unique hydrogen bonding or other non-covalent interactions with a target enzyme or receptor, potentially increasing binding affinity and selectivity.[8]

    • Metabolic Stability: The isothiazole ring can alter the sites of metabolic attack (e.g., by cytochrome P450 enzymes) compared to a benzene ring, potentially leading to a more favorable metabolic profile and reduced toxicity.[8]

Final Recommendation: A Strategic Choice

The selection between isothiazole-4,5-dicarboxylic acid and phthalic acid is a strategic decision based on the desired outcome.

Select Phthalic Acid for:

  • Established Syntheses: When a cost-effective, well-documented, and highly predictable rigid aromatic linker is required.

  • Polymer Chemistry: Applications where the formation of phthalic anhydride is a key intermediate step for producing polyesters, alkyd resins, or phthalate plasticizers.[3]

  • Simpler Coordination Networks: Projects where simple 1D or 2D coordination polymers are the target.

Select Isothiazole-4,5-dicarboxylic Acid for:

  • Advanced MOF Design: When the goal is to create complex, 3D porous frameworks with high connectivity, leveraging the third coordination site of the nitrogen atom.

  • Tuning Acidity and Solubility: In applications where precise control over pH-dependent processes or improved aqueous solubility is necessary.

  • Medicinal Chemistry & Bioisosterism: When designing new bioactive molecules where replacing a phenyl ring could enhance ADME properties or introduce new, beneficial binding interactions.[8][9]

By understanding the fundamental, structure-derived differences outlined in this guide, researchers are better equipped to harness the distinct chemical potentials of these two valuable dicarboxylic acids.

References

  • Wikipedia. (n.d.). Phthalic acid. Retrieved January 26, 2026, from [Link]

  • Turito. (2022, December 14). Phthalic Acid – Chemical Formula, Structure, And Properties. Retrieved January 26, 2026, from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synlett.
  • Vedantu. (n.d.). Phthalic Acid: Properties, Synthesis, Uses & Formula Explained. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Phthalic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Britannica. (n.d.). Phthalic acid. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2000). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Thiazole-4,5-dicarboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US2753373A - Methods of preparing phthalic acid derivatives.
  • YouTube. (2015, January 26). How to make Phthalic acid and Phthalic Anhydride. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Retrieved January 26, 2026, from [Link]

  • Simple English Wikipedia. (n.d.). Phthalic acid. Retrieved January 26, 2026, from [Link]

  • IARJSET. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 26, 2026, from [Link]

  • Chem-Impex. (n.d.). Thiazole-5-carboxylic acid. Retrieved January 26, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Isothiazole-4,5-dicarboxylic Acid Quantification: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of heterocyclic compounds.

Introduction: The Analytical Imperative for Isothiazole-4,5-dicarboxylic Acid

Isothiazole-4,5-dicarboxylic acid is a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] Its rigid, functionalized core makes it a valuable scaffold for the design of novel therapeutic agents and functional polymers. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, manufacturing quality control, and fundamental research. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of isothiazole-4,5-dicarboxylic acid, grounded in the principles of rigorous analytical method validation. We will explore the causality behind experimental choices and present a framework for establishing a self-validating analytical system.

Comparative Overview of Analytical Platforms

The choice between HPLC-UV and LC-MS/MS for the quantification of isothiazole-4,5-dicarboxylic acid hinges on the specific requirements of the analysis, primarily sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance of the analyte.Separation by chromatography, detection by mass-to-charge ratio of the analyte and its fragments.
Sensitivity Moderate (typically µg/mL to high ng/mL range).High to very high (typically low ng/mL to pg/mL range).
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly specific due to monitoring of parent and fragment ion transitions.
Matrix Effects Less prone to signal suppression or enhancement from complex matrices.Can be significantly affected by ion suppression or enhancement from matrix components.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Expertise Requires a moderate level of operator expertise.Requires a higher level of operator expertise for method development and troubleshooting.

Deep Dive into Analytical Methodologies and Validation

A robust analytical method is one that has been validated to be fit for its intended purpose.[2] The validation process for both HPLC-UV and LC-MS/MS follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][3][4][5]

Method I: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its reliability and cost-effectiveness. For isothiazole-4,5-dicarboxylic acid, a reversed-phase HPLC method is a suitable starting point.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds like our target analyte.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol). The acidic pH suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: Based on the UV spectrum of isothiazole-4,5-dicarboxylic acid. A wavelength of approximately 270 nm is a logical starting point for thiazole-containing structures.[6]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could damage the column.[7]

The validation of this method would involve assessing the following parameters as stipulated by ICH Q2(R1) guidelines:[4][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples and samples spiked with potential impurities or degradation products to ensure no interfering peaks at the retention time of isothiazole-4,5-dicarboxylic acid.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[8]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations and expressing the results as a percentage of recovery. Acceptance criteria are typically 98-102%.

  • Precision: The degree of scatter between a series of measurements. It is assessed at three levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples within the same laboratory, on the same day, by the same analyst.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples within the same laboratory, but on different days or by different analysts.

    • Reproducibility: Analysis of replicate samples in different laboratories. The acceptance criterion for precision is a relative standard deviation (RSD) of ≤ 2%.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Method II: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.[9]

  • Chromatographic Conditions:

    • Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. A HILIC column can provide better retention for polar compounds like dicarboxylic acids.

    • Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to promote ionization.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 35-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is ideal for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.

    • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of the method. A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. For isothiazole-4,5-dicarboxylic acid (C₅H₃NO₄S, MW = 173.15), the transitions would be determined by infusing a standard solution into the mass spectrometer. A likely precursor ion would be m/z 172.0 [M-H]⁻. The product ions would result from the fragmentation of the precursor, for instance, through the loss of CO₂ (m/z 128.0).

  • Sample Preparation:

    • For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is necessary.[10]

    • Solid-phase extraction (SPE) can also be employed for cleaner samples and to concentrate the analyte.

The validation of a bioanalytical method using LC-MS/MS is guided by the FDA and EMA guidelines.[3][5] The parameters are similar to HPLC-UV validation but with some additional considerations:

  • Selectivity: In addition to analyzing blank matrix from at least six different sources, the absence of interference from metabolites and other endogenous compounds must be demonstrated.

  • Matrix Effect: This is a critical parameter for LC-MS/MS. It is the effect of co-eluting, undetected matrix components on the ionization of the analyte. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of the analyte in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.

Comparative Validation Data (Hypothetical Data Based on Similar Analytes)

The following table presents a comparison of typical validation results for the two methods, based on data for structurally related thiazole and isothiazole derivatives.[11][12]

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 98.5 - 101.5%95.0 - 105.0%
Precision (RSD) ≤ 2.0%≤ 15.0%
LOD ~0.3 µg/mL~0.1 ng/mL
LOQ ~1.0 µg/mL~0.5 ng/mL
Matrix Effect Not typically assessed85 - 115%
Recovery Not applicable> 80%

Visualizing the Workflow: From Sample to Result

The following diagrams illustrate the typical workflows for sample analysis and method validation.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC UV_Detector UV Detector (~270 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for Isothiazole-4,5-dicarboxylic Acid Quantification by HPLC-UV.

LC-MS_MS_Validation_Process MethodDevelopment Method Development FullValidation Full Validation MethodDevelopment->FullValidation Proceed to Selectivity Selectivity FullValidation->Selectivity Linearity Linearity & Range FullValidation->Linearity Accuracy Accuracy FullValidation->Accuracy Precision Precision FullValidation->Precision LOD_LOQ LOD & LOQ FullValidation->LOD_LOQ MatrixEffect Matrix Effect FullValidation->MatrixEffect Recovery Recovery FullValidation->Recovery Stability Stability FullValidation->Stability

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Isothiazole-4,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, with discovery comes the profound responsibility of ensuring the safety of those at the forefront of this research. This guide provides essential, immediate safety and logistical information for handling Isothiazole-4,5-dicarboxylic acid. As your partner in the laboratory, we aim to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your work can proceed with the highest standards of safety and scientific integrity.

Hazard Assessment: Understanding the Compound

Isothiazole-4,5-dicarboxylic acid is a heterocyclic organic compound. While specific toxicological data for this exact molecule is not extensively published, a robust safety protocol can be developed by assessing its structural components: the isothiazole ring and the two carboxylic acid functional groups. This approach, rooted in established chemical principles, allows us to anticipate potential hazards and prescribe the necessary protective measures.

The isothiazole nucleus and its derivatives are known to possess biological activity and can present hazards ranging from irritation to severe corrosive effects. For instance, some isothiazolinones are used as biocides and are known to cause allergic skin reactions and severe skin burns and eye damage.[1][2] Carboxylic acids, particularly in solid or concentrated form, are corrosive and can cause irritation or burns to the skin, eyes, and respiratory tract.[3][4] Furthermore, as a powdered substance, it poses a significant risk of inhalation.[5][6]

Based on this analysis, a conservative and protective stance is warranted. The following table summarizes the anticipated hazard profile.

Potential Hazard Classification Basis (Based on Related Compounds) Primary Routes of Exposure Potential Health Effects
Skin Corrosion/Irritation Isothiazole derivatives can cause severe skin burns; carboxylic acids are irritants/corrosives.[1][2]Direct ContactRedness, pain, chemical burns, potential for allergic skin reaction.[1][3]
Serious Eye Damage/Irritation Isothiazole and thiazole compounds are noted to cause serious eye damage or irritation.[2][4][7]Direct Contact (Splash, Dust)Severe irritation, pain, corneal damage, potential for permanent vision loss.
Respiratory Tract Irritation Inhalation of acidic powders can irritate the mucous membranes of the respiratory system.[3]Inhalation (Dust)Coughing, shortness of breath, inflammation of the respiratory tract.
Acute Toxicity (Oral) Some isothiazole derivatives are classified as harmful or toxic if swallowed.[1]IngestionIrritation of the digestive tract, potential systemic effects.[3]

Core Directive: Mandatory Personal Protective Equipment (PPE)

Given the assessed hazards, a comprehensive PPE strategy is not merely a recommendation but a requirement for the safe handling of Isothiazole-4,5-dicarboxylic acid. The goal is to create a complete barrier between the researcher and the chemical, mitigating all potential routes of exposure.[8]

Eye and Face Protection: The First Line of Defense
  • Why it's essential: The risk of serious, irreversible eye damage from either the powder or solutions is high. Standard safety glasses are insufficient.

  • Protocol:

    • Minimum Requirement: Indirectly vented, splash-proof chemical safety goggles are mandatory at all times.[9]

    • Best Practice: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during dissolution in a vortex), a full-face shield must be worn in addition to chemical safety goggles. This protects the entire face from contact.[10][11]

Skin and Body Protection: A Complete Barrier
  • Why it's essential: The compound is presumed to be corrosive and a potential skin sensitizer. Protecting exposed skin and preventing contamination of personal clothing is critical.

  • Protocol:

    • Laboratory Coat: A flame-resistant lab coat with a fully fastened front and tight-fitting cuffs is required.[9]

    • Apron: For procedures involving larger volumes of solutions, a chemical-resistant apron should be worn over the lab coat.

    • Clothing and Footwear: Full-length pants and fully enclosed, chemical-resistant shoes are mandatory. No exposed skin on the legs or feet is permissible.[9]

Hand Protection: The Point of Contact
  • Why it's essential: Hands are the most likely part of the body to come into direct contact with the chemical. The correct glove selection is crucial for preventing chemical burns and absorption.

  • Protocol:

    • Glove Type: Use chemical-resistant nitrile gloves as a minimum standard.[9][10]

    • Double Gloving: Due to the corrosive nature of the compound and the fine nature of the powder, wearing two pairs of nitrile gloves is strongly recommended.[12] This provides an additional layer of protection in case the outer glove is compromised.

    • Inspection and Replacement: Before each use, visually inspect gloves for any signs of tears or punctures.[13] Gloves must be removed and replaced immediately if contamination is suspected. Do not wear gloves outside of the immediate work area to prevent cross-contamination.[13] Hands should be washed thoroughly after removing gloves.[6]

Respiratory Protection: Preventing Inhalation
  • Why it's essential: Fine chemical powders can easily become airborne during handling, especially during weighing and transfer.[5] Inhalation can cause significant irritation to the respiratory tract.[3]

  • Protocol:

    • Primary Control: All handling of the solid compound, including weighing and preparation of stock solutions, must be performed within a certified chemical fume hood or a powder containment balance enclosure.[5][14] This is the most critical engineering control.

    • Secondary Protection: If a fume hood is not available or if there is a risk of dust generation outside of a containment system, a NIOSH-approved respirator with an N95 or P100 particulate filter is required.[11] A full respiratory protection program, including fit testing and training, must be in place as per OSHA guidelines.

Operational Workflow: Safe Handling from Receipt to Disposal

A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure and prevent contamination.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Designate Work Area Cover with absorbent pads. B 2. Assemble PPE Don Lab Coat, Goggles, Face Shield & Double Gloves. A->B C 3. Verify Fume Hood Check certification and airflow. B->C D 4. Weighing Use enclosed balance or tare container. Minimize aerosolization. C->D E 5. Transfer & Dissolution Slowly add solid to solvent. Keep containers closed when not in use. D->E F 6. Decontamination Wet-wipe all surfaces and equipment in the fume hood. E->F G 7. Waste Segregation Dispose of contaminated tips, wipes, and outer gloves into a labeled hazardous waste container. F->G H 8. Doffing PPE Remove PPE in the correct order (outer gloves first). Wash hands. G->H

Caption: Workflow for handling Isothiazole-4,5-dicarboxylic acid.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for the work, preferably within a chemical fume hood.[6] Cover the work surface with absorbent bench paper.[5]

    • Assemble all necessary equipment (spatulas, weigh boats, solvent, vortexer, waste container) inside the fume hood before starting.

    • Don all required PPE as outlined in Section 2.

  • Weighing and Transfer:

    • Perform all weighing operations on an enclosed balance inside the fume hood or use a powder containment enclosure.[5]

    • To minimize dust, avoid pouring the powder directly from the bottle. Use a spatula to transfer small amounts.[5]

    • Keep the primary container closed whenever possible.[5]

  • Solution Preparation:

    • Slowly add the weighed Isothiazole-4,5-dicarboxylic acid to the solvent. Never add solvent to the dry powder, as this can increase aerosolization.

    • Cap the vial or flask before mixing or vortexing.

  • Decontamination and Cleanup:

    • After handling, decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface inside the fume hood using a wet cleaning method.[5]

    • Dispose of all contaminated disposable items (e.g., weigh boats, pipette tips, absorbent pads, outer gloves) in a clearly labeled hazardous waste container.

Emergency and Disposal Plans

Spill Response:

  • In Fume Hood: If a small spill of powder occurs inside the fume hood, gently cover it with an absorbent material and then wet it with a suitable solvent (e.g., water or ethanol, depending on compatibility) to prevent dust from becoming airborne. Carefully wipe it up with absorbent pads and place them in the hazardous waste container.

  • Outside Fume Hood: Evacuate the area. Prevent others from entering. Contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a spill of hazardous powder outside of a contained environment without proper training and respiratory protection.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][15] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][15] Remove contaminated clothing while under a safety shower. Seek medical attention if irritation or pain persists.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan:

All waste materials, including the chemical itself, contaminated consumables, and cleaning materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Containers must be sealed, clearly labeled with the full chemical name, and stored in a designated satellite accumulation area until collected by EHS.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Isothiazole SDS, 288-16-4 Safety D
  • Weighing Hazardous Powders in the Laboratory.Environment, Health & Safety, University of California, Berkeley.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • SAFETY DATA SHEET - Thiazole-5-carboxylic acid.Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 2-amino-4-thiazolecarboxyl
  • Working with Chemicals - Prudent Practices in the Laboratory.National Center for Biotechnology Information (NCBI)
  • Laboratory Safety Guidance.
  • Safety equipment, PPE, for handling acids. (2022). Quicktest.
  • Personal Protective Equipment (PPE) - CHEMM.U.S. Department of Health & Human Services.
  • Part D: Chemical Safety Procedures for Laboratories.University of Wisconsin-La Crosse.
  • Material Safety Data Sheet - 3-Chloro-5-(2-chlorophenyl)isothiazole-4-carboxylic acid.Cole-Parmer.
  • Personal Protective Equipment (PPE).American Chemistry Council.
  • Thiazole - Safety D
  • SAFETY DATA SHEET - 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. (2024). CPAchem.
  • Personal Protective Equipment Requirements for Laboratories.Environmental Health and Safety, University of Washington.
  • SAFETY DATA SHEET - Isothiazole. (2016). Fisher Scientific.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.